CaSR antagonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H24FN3O2S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxyphenyl)-6-methyl-5-(5-methyl-4-pyridin-2-ylthiophen-2-yl)-3-(2-phenylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-26(25-17-22(19(2)36-25)24-13-6-7-15-31-24)29(35)33(16-14-20-9-4-3-5-10-20)28(32-18)21-11-8-12-23(30)27(21)34/h3-13,15,17,34H,14,16H2,1-2H3 |
InChI Key |
LPCZOMPPQPNCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=C(C(=CC=C2)F)O)CCC3=CC=CC=C3)C4=CC(=C(S4)C)C5=CC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of CaSR Antagonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of CaSR antagonist-1, a potent modulator of the Calcium-Sensing Receptor (CaSR). The document details the rationale behind its development, its synthesis, and the key experimental protocols used for its characterization, with a focus on overcoming the pregnane X receptor (PXR) liability for improved drug development potential. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams.
Introduction to the Calcium-Sensing Receptor (CaSR) and its Antagonists
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] Located primarily in the parathyroid gland and kidneys, it detects extracellular calcium levels and modulates parathyroid hormone (PTH) secretion.[1][2] High calcium levels activate the CaSR, inhibiting PTH release, while low levels reduce its activation, stimulating PTH secretion to raise blood calcium.[2]
CaSR antagonists, also known as calcilytics, inhibit the CaSR, effectively signaling a state of low calcium to the body.[2] This leads to an increase in PTH secretion, which in turn stimulates bone formation. This mechanism makes CaSR antagonists promising therapeutic agents for conditions like osteoporosis. The discovery of "this compound" (referred to as compound 1 in the primary literature) represents a significant advancement in this area, focusing on overcoming common challenges in drug development such as PXR activation, which can lead to drug-drug interactions.
Discovery of this compound: A Rational Design Approach
The discovery of this compound was driven by the need to develop a potent CaSR antagonist with a reduced risk of drug-drug interactions mediated by the pregnane X receptor (PXR). PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes, and its activation can lead to the rapid clearance of co-administered drugs.
The development process involved a rational design approach to mitigate PXR activation while maintaining high affinity for the CaSR. This led to the identification of a pyrimidinone scaffold as a promising starting point. Through iterative chemical modifications and biological testing, researchers were able to identify this compound as a lead compound with a favorable pharmacological profile.
The general workflow for the discovery and optimization of this compound is outlined below:
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a general schematic representation of the synthesis. For detailed, step-by-step instructions, please refer to the primary literature.
A detailed, step-by-step synthesis protocol is proprietary and can be found in the supporting information of the primary research article by Ramanjulu JM, et al. This guide provides a high-level overview of the synthetic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
Table 1: In Vitro Activity of this compound
| Compound | CaSR IC50 (nM) | hPXR Gene Reporter Assay EC50 (µM) |
| This compound | 50 | >50 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H24FN3O2S |
| Molecular Weight | 497.58 g/mol |
| CAS Number | 1219811-83-2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
CaSR Antagonist Activity Assay (FLIPR-based)
This assay measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca2+]i) in response to a CaSR agonist.
Cell Line: HEK293 cells stably expressing the human CaSR.
Methodology:
-
Cell Plating: Seed HEK293-hCaSR cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known CaSR agonist (e.g., a high concentration of extracellular calcium or a positive allosteric modulator) to the wells.
-
Fluorescence Reading: Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The IC50 value is calculated by determining the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.
PXR Activation Assay (Gene Reporter Assay)
This assay determines the extent to which a compound activates the pregnane X receptor, a key regulator of drug metabolism enzymes.
Cell Line: A suitable host cell line (e.g., HepG2) co-transfected with a PXR expression vector and a reporter vector containing a PXR-responsive element linked to a reporter gene (e.g., luciferase).
Methodology:
-
Cell Plating and Transfection: Plate the host cells and transfect them with the PXR and reporter plasmids.
-
Compound Treatment: After an incubation period to allow for gene expression, treat the cells with varying concentrations of the test compound. A known PXR agonist (e.g., rifampicin) is used as a positive control.
-
Incubation: Incubate the cells for 24-48 hours to allow for PXR activation and reporter gene expression.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined. The results are often expressed as a percentage of the response to the positive control.
CaSR Signaling Pathway
The Calcium-Sensing Receptor, upon activation by extracellular calcium or other agonists, initiates a cascade of intracellular signaling events. These pathways are crucial for its physiological functions. CaSR antagonists block these signaling cascades.
Conclusion
This compound is a potent and selective antagonist of the Calcium-Sensing Receptor, developed through a rational design approach to minimize PXR-mediated drug-drug interactions. Its favorable in vitro profile makes it a valuable tool for further research into the therapeutic potential of CaSR antagonism, particularly in the context of bone disorders like osteoporosis. The detailed experimental protocols and data provided in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
The Agonist Within the Antagonist: A Technical Guide to the Structure-Activity Relationship of CaSR Antagonist-1 and the Mitigation of PXR-Mediated Liabilities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel pyrimidinone series of Calcium-Sensing Receptor (CaSR) antagonists, exemplified by the potent molecule, CaSR antagonist-1. A critical challenge in the development of this series was the concurrent activation of the Pregnane X Receptor (PXR), a key regulator of drug metabolism enzymes, which can lead to undesirable drug-drug interactions. This document details the SAR for both CaSR antagonism and PXR activation, outlining the successful molecular modifications that uncoupled these two activities. Furthermore, it provides comprehensive experimental protocols for the key in vitro and in vivo assays essential for characterizing such compounds.
Introduction: The Therapeutic Potential and Challenges of CaSR Antagonism
The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis. Antagonism of the CaSR, leading to a transient increase in parathyroid hormone (PTH) secretion, represents a promising therapeutic strategy for osteoporosis. However, the development of orally bioavailable CaSR antagonists has been hampered by off-target activities. The pyrimidinone scaffold emerged as a potent CaSR antagonist series; however, the lead compound, this compound, was also identified as a potent activator of PXR. This off-target activity presented a significant hurdle, as PXR activation can induce the expression of cytochrome P450 enzymes, particularly CYP3A4, altering the metabolism of co-administered drugs. This guide elucidates the successful navigation of this challenge through rational drug design.
Structure-Activity Relationship (SAR) Studies
The core of this investigation focused on modifying the pyrimidinone scaffold to retain CaSR antagonist potency while eliminating PXR activation. The key structural components of the lead compound, this compound (referred to as compound 1 in the primary literature), and its analogs are the pyrimidinone core, a C2-aryl substituent, and a C5-linker connected to a substituted phenyl ring.
Data Presentation: SAR of Pyrimidinone Analogs
The following table summarizes the quantitative SAR data for key compounds in this series, highlighting the interplay between CaSR antagonism and PXR activation.
| Compound | R¹ (C2-position) | R² (C5-linker) | CaSR Antagonism IC₅₀ (nM)[1] | hPXR Activation EC₅₀ (µM)[1] | hPXR Max Activation (%)[1] |
| 1 (this compound) | 2-F-Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 50 | 2.5 | 85 |
| 2 | 2-Cl-Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 45 | 1.8 | 90 |
| 3 | 2-Me-Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 60 | 3.1 | 80 |
| 4 | Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 150 | >10 | <10 |
| 5 | 2-F-Ph | -(CH₂)₃-O-(4-CF₃-Ph) | 75 | 5.2 | 65 |
| 6 | 2-F-Ph | -(CH₂)₂-S-(4-CF₃-Ph) | 90 | 8.1 | 40 |
| 7 | 2-F-Ph | -(CH₂)₂-O-(3-CF₃-Ph) | 55 | 3.0 | 82 |
| 8 | 2-F-Ph | -(CH₂)₂-O-(4-CN-Ph) | 48 | >10 | <5 |
Key Findings from SAR Studies:
-
C2-Aryl Substitution: Small electron-withdrawing or small alkyl groups at the ortho position of the C2-phenyl ring (compounds 1 , 2 , 3 ) are well-tolerated for CaSR antagonism but lead to potent PXR activation. Removal of the ortho-substituent (compound 4 ) significantly reduces both CaSR and PXR activity, suggesting a key interaction in both binding pockets.
-
Linker Modification: Extending the alkyl chain of the linker (compound 5 ) or replacing the ether with a thioether (compound 6 ) resulted in a decrease in both CaSR potency and PXR activation.
-
Terminal Phenyl Substitution: Modification of the substitution pattern on the terminal phenyl ring from para to meta (compound 7 ) had a minimal impact on either activity. However, replacing the trifluoromethyl group with a cyano group (compound 8 ) led to a dramatic reduction in PXR activation while maintaining potent CaSR antagonism. This discovery was the key to uncoupling the two activities.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
In Vitro CaSR Antagonism: Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (extracellular Ca²⁺) in cells expressing the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK293-CaSR).
-
Assay buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Test compounds and a reference CaSR antagonist.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed HEK293-CaSR cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Aspirate the culture medium and add 40 µL of assay buffer containing Fluo-4 AM (2 µM) and probenecid (2.5 mM). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Assay Procedure: a. Wash the cells twice with 40 µL of assay buffer. b. Add 20 µL of the diluted test compounds to the respective wells and incubate for 15 minutes at room temperature. c. Place the plate in the FLIPR instrument. d. Initiate fluorescence reading and establish a baseline for 10 seconds. e. Add 20 µL of a Ca²⁺ solution (EC₈₀ concentration, typically around 1.5 mM) to all wells simultaneously using the FLIPR's integrated pipettor. f. Continue to record the fluorescence signal for 120 seconds.
-
Data Analysis: The antagonist effect is measured as the inhibition of the Ca²⁺-induced fluorescence signal. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro PXR Activation: Reporter Gene Assay
This assay quantifies the ability of a compound to activate the human Pregnane X Receptor (hPXR), leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HepG2 cells.
-
Expression plasmid for full-length hPXR.
-
Reporter plasmid containing a luciferase gene under the control of a PXR-responsive element (e.g., from the CYP3A4 promoter).
-
Transfection reagent.
-
Rifampicin (positive control).
-
Luciferase assay substrate.
-
96-well white, opaque assay plates.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect HepG2 cells with the hPXR expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells in 96-well plates.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or rifampicin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: a. Aspirate the medium and lyse the cells. b. Add the luciferase assay substrate to each well. c. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay). Calculate EC₅₀ values and the maximum activation relative to the positive control (rifampicin) from the concentration-response curves.
In Vivo Pharmacodynamic Study: Parathyroid Hormone (PTH) Response in Rats
This study assesses the ability of a CaSR antagonist to induce a transient increase in plasma PTH levels in a rodent model.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Anesthesia.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Rat PTH ELISA kit.
Protocol:
-
Acclimatization: Acclimatize the rats for at least one week before the study.
-
Dosing: Administer the test compound orally (p.o.) or intravenously (i.v.) at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein) at multiple time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
PTH Measurement: Quantify the concentration of intact PTH in the plasma samples using a rat-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma PTH concentration versus time for each treatment group. Analyze the area under the curve (AUC) and the maximum concentration (Cmax) of the PTH response.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: CaSR Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for CaSR Antagonist Drug Discovery and Development.
Conclusion
The successful development of a potent and selective CaSR antagonist from the pyrimidinone series demonstrates the power of rational drug design in overcoming significant off-target liabilities. The critical discovery that a cyano substituent on the terminal phenyl ring could abrogate PXR activation while preserving CaSR antagonism highlights the subtle structural modifications that can dramatically alter a compound's pharmacological profile. The detailed experimental protocols and SAR data presented herein provide a comprehensive resource for researchers in the field of CaSR modulation and, more broadly, for medicinal chemists tackling the challenge of off-target receptor activation. This work underscores the importance of a multi-faceted approach, combining potent in vitro assays with relevant in vivo models, to guide the optimization of lead compounds into viable clinical candidates.
References
The Pharmacology of Novel Calcilytics: A Technical Guide
An In-depth Examination of Calcium-Sensing Receptor Antagonists for Researchers and Drug Development Professionals
Introduction
Calcilytics are a class of small molecule allosteric antagonists of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a pivotal role in systemic calcium homeostasis.[1][2] By inhibiting the CaSR, calcilytics effectively "trick" the parathyroid gland into perceiving low blood calcium levels, thereby stimulating the transient secretion of parathyroid hormone (PTH).[3][4] This mechanism of action has positioned calcilytics as potential therapeutic agents for a variety of conditions, most notably osteoporosis and, more recently, rare genetic disorders such as autosomal dominant hypocalcemia (ADH).[1]
Initially developed with the goal of providing an oral anabolic therapy for osteoporosis, the clinical development of several early calcilytics for this indication was halted due to a lack of efficacy. However, the potent and selective nature of these compounds has led to their repurposing for conditions characterized by hypocalcemia and hypercalciuria. This technical guide provides a comprehensive overview of the pharmacology of novel calcilytics, with a focus on their mechanism of action, key experimental assays used for their characterization, and the underlying signaling pathways.
Quantitative Pharmacology of Selected Calcilytics
The following tables summarize the in vitro potency and pharmacokinetic parameters of several key calcilytic compounds. This data is essential for comparing the pharmacological profiles of these molecules and for guiding future drug development efforts.
| Compound | Target | Assay System | Potency (IC50/EC50) | Reference |
| NPS 2143 | Human CaSR | HEK 293 cells (intracellular Ca2+ mobilization) | IC50: 43 nM | |
| Bovine Parathyroid Cells (PTH secretion) | EC50: 41 nM | |||
| Encaleret (CLTX-305/JTT-305/MK-5442) | Human CaSR | Not Specified | IC50: 12 nM | |
| Ronacaleret (SB-751689) | OATP1B1 | In vitro uptake assay | IC50: 11 µM | |
| OATP2B1 | In vitro uptake assay | IC50: 12 µM | ||
| AXT914 | Mutant Human CaSR (L723Q) | HEK 293 cells (intracellular Ca2+ response) | Effective at 10 nM |
| Compound | Species | Key Pharmacokinetic Parameters | Reference |
| Ronacaleret | Human | Terminal half-life: 4-5 hours | |
| AXT914 | Human | Well-tolerated in single and multiple doses |
Core Experimental Protocols
The characterization of novel calcilytics relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for two fundamental experiments.
Intracellular Calcium Mobilization Assay in HEK293 Cells
This assay is a primary screening method to determine the antagonist activity of a compound at the CaSR. Human Embryonic Kidney 293 (HEK293) cells are commonly used as they can be readily transfected to express the human CaSR.
Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a CaSR agonist (e.g., extracellular Ca2+).
Materials:
-
HEK293 cells stably or transiently expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
CaSR agonist (e.g., CaCl2 solution)
-
Test calcilytic compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Culture and Plating: Culture HEK293-CaSR cells to ~80-90% confluency. Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye solution (e.g., Fura-2 AM in assay buffer) and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells to remove excess dye. Add the test calcilytic compounds at various concentrations to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Data Acquisition: Place the microplate in the fluorescence plate reader. Simultaneously add the CaSR agonist (e.g., CaCl2 to a final concentration that elicits a submaximal response) to all wells and begin kinetic fluorescence reading.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca2+]i. The inhibitory effect of the test compound is calculated as a percentage of the response seen with the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Parathyroid Hormone (PTH) Secretion Assay in Dispersed Bovine Parathyroid Cells
This ex vivo assay provides a more physiologically relevant measure of a calcilytic's ability to stimulate PTH secretion.
Objective: To quantify the amount of PTH secreted from primary parathyroid cells in response to treatment with a test compound.
Materials:
-
Fresh bovine parathyroid glands
-
Digestion solution (e.g., collagenase and DNase in a buffered salt solution)
-
Incubation buffer with varying concentrations of extracellular calcium
-
Test calcilytic compounds
-
Centrifuge
-
PTH ELISA kit
Procedure:
-
Cell Dispersion: Mince the parathyroid glands and digest the tissue with the digestion solution to obtain a single-cell suspension.
-
Cell Culture: Wash and resuspend the dispersed cells in incubation buffer.
-
Compound Treatment: Aliquot the cell suspension into tubes containing different concentrations of the test calcilytic compound and varying concentrations of extracellular calcium.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).
-
Sample Collection: Pellet the cells by centrifugation and collect the supernatant.
-
PTH Quantification: Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of secreted PTH against the concentration of the test compound to determine the EC50 value.
Visualizing the Molecular Mechanisms
To understand the pharmacological effects of calcilytics, it is crucial to visualize their interaction with the CaSR and the subsequent downstream signaling events.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Calcilytics act as negative allosteric modulators of the CaSR. Upon binding of extracellular calcium, the CaSR undergoes a conformational change that activates intracellular signaling cascades primarily through the Gq/11 and Gi/o pathways. Calcilytics prevent this activation.
Caption: CaSR signaling cascade initiated by extracellular calcium and inhibited by calcilytics.
Experimental Workflow for Calcilytic Compound Screening
The process of identifying and characterizing novel calcilytics involves a multi-step workflow, from initial high-throughput screening to more detailed functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of CaSR Antagonists in Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The calcium-sensing receptor (CaSR), a G-protein coupled receptor, is a critical regulator of systemic calcium homeostasis, primarily through its actions in the parathyroid glands and kidneys.[1][2] Emerging evidence has highlighted the direct role of CaSR in bone cells, including osteoblasts and osteoclasts, making it a promising therapeutic target for metabolic bone diseases such as osteoporosis.[1] CaSR antagonists, also known as calcilytics, represent a novel class of molecules that can modulate bone metabolism. This technical guide explores the therapeutic potential of CaSR antagonists, with a focus on "CaSR antagonist-1," a representative research compound. We will delve into the mechanism of action, summarize preclinical and clinical findings, provide detailed experimental protocols, and visualize key signaling pathways and workflows.
Introduction to CaSR and its Role in Bone Metabolism
The CaSR is expressed on the surface of various cells involved in bone and mineral homeostasis. In the parathyroid gland, it senses extracellular calcium levels and modulates the secretion of parathyroid hormone (PTH).[3][4] In bone, CaSR is present on osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells. The activation of CaSR in these cells can influence their proliferation, differentiation, and survival, thereby directly impacting bone remodeling.
CaSR antagonists are small molecules that inhibit the CaSR. By blocking the receptor, they can induce a transient increase in endogenous PTH secretion, which, when intermittent, can have an anabolic effect on bone. This mechanism forms the basis for their investigation as potential treatments for osteoporosis. "this compound" is a potent CaSR antagonist with an IC50 of 50 nM, positioning it as a valuable tool for preclinical research in this area.
Mechanism of Action of CaSR Antagonists in Bone
The therapeutic effect of CaSR antagonists on bone is believed to be mediated through two primary mechanisms:
-
Indirect Action via PTH Secretion: CaSR antagonists block the CaSR on parathyroid cells, mimicking a state of hypocalcemia. This leads to a rapid and transient release of PTH. Intermittent elevations in PTH are known to stimulate bone formation by promoting osteoblast activity and survival.
-
Direct Action on Bone Cells: CaSR is also expressed on osteoblasts and osteoclasts. While the direct effects of CaSR antagonists on these cells are still under investigation, it is hypothesized that they may modulate local signaling pathways to favor bone formation over resorption.
Signaling Pathways
Antagonism of the CaSR in bone cells can modulate several downstream signaling pathways. The primary signaling cascade initiated by CaSR activation involves G-protein coupling, particularly to Gq/11 and Gi. Antagonism of this receptor would therefore be expected to inhibit these pathways.
In osteoclasts, CaSR signaling can influence differentiation and activity, in part through the NF-κB pathway. Antagonism of CaSR may therefore modulate osteoclastogenesis.
Quantitative Data from Preclinical and Clinical Studies
While specific data for "this compound" is limited to its in vitro potency, studies on other CaSR antagonists, such as Ronacaleret, provide valuable insights into the potential effects on bone metabolism.
Table 1: Clinical Trial Data for Ronacaleret in Postmenopausal Women with Low Bone Mineral Density (12-month study)
| Parameter | Ronacaleret (100-400 mg/day) | Teriparatide (20 µ g/day ) | Alendronate (70 mg/week) |
| Lumbar Spine BMD (% change) | +0.3% to +1.6% | +9.1% | +4.5% |
| Total Hip BMD (% change) | Decrease | Increase | Increase |
| Femoral Neck BMD (% change) | Decrease | Increase | Increase |
| Bone Turnover Markers | Increased | Increased | Decreased |
Data sourced from a randomized, placebo-controlled, dose-ranging trial.
Table 2: Preclinical Data for a Calcilytic in Ovariectomized (OVX) Mice (12-week study)
| Parameter | Control (OVX) | Calcilytic (20 mg/kg) | Calcilytic (50 mg/kg) | Teriparatide (20 µg/kg) |
| Total Bone Mineral Density | Baseline | Significantly Higher | Significantly Higher | Significantly Higher |
| Bglap2 mRNA Expression | Baseline | Upregulated | Upregulated | Upregulated |
| Runx2 mRNA Expression | Baseline | Upregulated | Upregulated | Upregulated |
This study demonstrates the bone-anabolic potential of a CaSR antagonist in a preclinical model of postmenopausal osteoporosis.
Experimental Protocols
The following are generalized protocols for evaluating the therapeutic potential of a CaSR antagonist like "this compound" in bone metabolism.
In Vitro Assays
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and antibiotics.
-
Induction of Differentiation: At confluence, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Treat cells with varying concentrations of "this compound" or vehicle control.
-
Alkaline Phosphatase (ALP) Staining and Activity: After 7-10 days, fix the cells and stain for ALP, a marker of early osteoblast differentiation. Quantify ALP activity using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S Staining): After 21-28 days, fix the cells and stain with Alizarin Red S to visualize mineralized matrix deposition. Quantify the staining by extracting the dye and measuring its absorbance.
-
Cell Culture: Isolate bone marrow macrophages (BMMs) from mice and culture them in the presence of M-CSF.
-
Induction of Differentiation: To induce osteoclast differentiation, add RANKL to the culture medium.
-
Treatment: Treat the cells with "this compound" or vehicle control.
-
TRAP Staining: After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to assess osteoclast formation.
In Vivo Studies
-
Animal Model: Perform bilateral ovariectomy on female rodents (e.g., rats or mice) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will serve as a control.
-
Treatment: After a period of bone loss, treat the OVX animals with "this compound" (e.g., via oral gavage) or vehicle control daily for a specified duration (e.g., 12 weeks). A positive control group treated with an established anabolic agent like teriparatide should be included.
-
Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Bone Turnover Markers: Collect serum samples at regular intervals to measure markers of bone formation (e.g., P1NP, osteocalcin) and bone resorption (e.g., CTX-1) using ELISA kits.
-
Histomorphometry: At the end of the study, collect bone samples for histological analysis to assess parameters such as trabecular bone volume, osteoblast surface, and osteoclast surface.
Conclusion
CaSR antagonists, exemplified by the research compound "this compound," hold significant therapeutic potential for the treatment of metabolic bone diseases like osteoporosis. Their unique mechanism of action, involving both indirect stimulation of bone formation via transient PTH elevation and potential direct effects on bone cells, offers a promising alternative to existing therapies. The preclinical and clinical data for other CaSR antagonists support the continued investigation of this class of molecules. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel CaSR antagonists and their role in bone metabolism. Further research is warranted to fully elucidate the direct effects of these compounds on bone cells and to optimize their therapeutic window for maximal anabolic effect with minimal side effects.
References
- 1. The calcium-sensing receptor in bone cells: a potential therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel calcium-sensing receptor antagonist transiently stimulates parathyroid hormone secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CaSR Antagonist-1 and its Impact on G-protein Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Calcium-Sensing Receptor (CaSR) is a pleiotropic Class C G-protein-coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis and various other physiological processes. Its ability to couple to multiple G-protein subfamilies, including Gq/11, Gi/o, and G12/13, allows for a diverse range of intracellular signaling responses. CaSR antagonists, also known as calcilytics, are of significant interest for their therapeutic potential, particularly in conditions like osteoporosis. This technical guide focuses on a specific molecule, CaSR antagonist-1 , providing a comprehensive overview of its impact on CaSR-mediated G-protein coupling. This document details the current understanding of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing its effects on the major G-protein signaling pathways.
Introduction to the Calcium-Sensing Receptor (CaSR) and G-protein Coupling
The CaSR is a homodimeric GPCR that detects extracellular calcium levels, triggering intracellular signaling cascades to maintain calcium homeostasis.[1] Upon activation, CaSR can engage with several G-protein families, leading to distinct downstream effects:
-
Gq/11 Pathway: Activation of the Gq/11 family of G-proteins stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
-
Gi/o Pathway: Coupling to the Gi/o family of G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
-
G12/13 Pathway: CaSR can also couple to the G12/13 family of G-proteins, which activates the small GTPase RhoA, a key regulator of the actin cytoskeleton and cell motility.[3]
The ability of a single receptor to activate multiple signaling pathways highlights the complexity of CaSR biology and presents opportunities for the development of biased ligands that selectively modulate a subset of these pathways.
This compound: An Overview
This compound (also known as HY-153258) is a potent antagonist of the Calcium-Sensing Receptor.[1] It has been identified as a valuable tool for studying the physiological roles of CaSR and for the development of novel therapeutics for disorders related to bone and mineral homeostasis, such as osteoporosis.
Mechanism of Action
This compound functions as a negative allosteric modulator of the CaSR. By binding to a site on the receptor distinct from the orthosteric calcium-binding site, it prevents the conformational changes required for receptor activation and subsequent G-protein coupling. This leads to the inhibition of downstream signaling pathways initiated by CaSR activation.
Quantitative Impact of this compound on G-protein Coupling
The inhibitory potency of this compound has been characterized, although specific data on its differential effects on each G-protein pathway are not extensively available in the public domain. The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay Context | Reference |
| IC50 | 50 nM | Inhibition of CaSR activation (specific assay not detailed) |
Further research is required to delineate the specific IC50 values of this compound for the inhibition of the Gq/11, Gi/o, and G12/13 pathways individually.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the CaSR and a typical experimental workflow for characterizing a CaSR antagonist.
Figure 1: CaSR G-protein signaling pathways and the inhibitory action of this compound.
Figure 2: Experimental workflow for assessing the impact of this compound on G-protein coupling.
Detailed Experimental Protocols
The following protocols are detailed methodologies for assessing the impact of this compound on the three major G-protein signaling pathways.
Gq/11 Pathway: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium concentration ([Ca²⁺]i).
5.1.1. Materials
-
HEK293 cells stably expressing human CaSR
-
Culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin, and selection antibiotic (e.g., G418)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
CaSR agonist (e.g., CaCl₂)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
5.1.2. Protocol
-
Cell Culture: Culture HEK293-CaSR cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000-100,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the CaSR agonist (e.g., CaCl₂) in assay buffer.
-
-
Assay Procedure:
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject 50 µL of the CaSR agonist solution to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Continuously measure the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Gi/o Pathway: cAMP Inhibition Assay
This assay measures the ability of this compound to reverse the CaSR-mediated inhibition of forskolin-stimulated cAMP production.
5.2.1. Materials
-
HEK293 cells stably expressing human CaSR
-
Culture medium (as in 5.1.1)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
CaSR agonist (e.g., CaCl₂)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
5.2.2. Protocol
-
Cell Culture and Seeding: Follow steps 1 and 2 from protocol 5.1.2, using 384-well white microplates.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer containing IBMX (a phosphodiesterase inhibitor, e.g., 500 µM).
-
Prepare a stock solution of the CaSR agonist (e.g., CaCl₂) in assay buffer.
-
Prepare a stock solution of forskolin in assay buffer.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Add 5 µL of the CaSR agonist solution to achieve a final concentration that gives a significant inhibition of the forskolin response.
-
Add 5 µL of forskolin solution to achieve a final concentration that stimulates a robust cAMP production (e.g., 10 µM).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Normalize the data to the forskolin-stimulated response in the presence of the CaSR agonist (0% reversal) and the forskolin-stimulated response in the absence of the agonist (100% reversal).
-
Plot the percentage of reversal against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
G12/13 Pathway: RhoA Activation Assay
This assay measures the ability of this compound to inhibit CaSR-mediated activation of the small GTPase RhoA.
5.3.1. Materials
-
HEK293 cells stably expressing human CaSR
-
Culture medium (as in 5.1.1)
-
Serum-free medium for starvation
-
CaSR agonist (e.g., CaCl₂)
-
This compound
-
RhoA activation assay kit (e.g., G-LISA or pull-down assay based)
-
Lysis buffer provided with the kit
-
Protein concentration assay kit (e.g., BCA)
5.3.2. Protocol
-
Cell Culture and Treatment:
-
Culture HEK293-CaSR cells in 6-well plates or 10 cm dishes until they reach 80-90% confluency.
-
Serum-starve the cells for 2-4 hours in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a CaSR agonist (e.g., CaCl₂) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer provided in the RhoA activation assay kit.
-
Scrape the cells and centrifuge the lysates to pellet the cell debris.
-
-
RhoA Activation Measurement:
-
Determine the protein concentration of the lysates.
-
Follow the manufacturer's protocol for the chosen RhoA activation assay kit to measure the amount of active, GTP-bound RhoA. This typically involves either an ELISA-based format (G-LISA) or a pull-down of active RhoA using a Rho-binding domain (RBD) coupled to beads, followed by Western blotting for RhoA.
-
-
Data Analysis:
-
Quantify the amount of active RhoA in each sample.
-
Normalize the data to the total RhoA levels in the lysates (if performing a pull-down/Western blot).
-
Express the results as a percentage of the agonist-stimulated RhoA activation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of CaSR signaling and holds promise for therapeutic applications. A thorough characterization of its impact on the diverse G-protein coupling profiles of the CaSR is essential for understanding its full pharmacological effects and for the development of potentially biased antagonists with improved therapeutic indices. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound and other modulators on the Gq/11, Gi/o, and G12/13 signaling pathways. Further studies are warranted to fully elucidate the G-protein selectivity of this compound and its implications for cellular function.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a CaSR Antagonist in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in regulating systemic calcium homeostasis.[1][2][3] Its ability to sense minute changes in extracellular calcium levels makes it a critical component in the feedback loop controlling parathyroid hormone (PTH) secretion.[4][5] Antagonism of the CaSR has emerged as a promising therapeutic strategy for conditions such as osteoporosis by inducing a transient increase in endogenous PTH secretion, which has an anabolic effect on bone. "CaSR antagonist-1" is a representative small molecule inhibitor of the CaSR with an IC50 of 50 nM.
These application notes provide a detailed protocol for the in vivo administration of a representative CaSR antagonist, using NPS-2143 as a primary example, in rodent models. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing their own experiments.
Data Presentation
Table 1: In Vivo Administration Protocols for CaSR Antagonists in Rodent Models
| Compound | Species (Strain) | Dose | Route of Administration | Vehicle | Study Focus | Reference |
| NPS-2143 | Mouse (Balb/C) | 10 mg/kg | Gavage | 20% cyclodextrin | Inflammatory Bowel Disease | |
| Compounds 22 & 23 | Rat (Sprague-Dawley) | Not specified (oral) | Oral (po) | 0.5% methyl cellulose | Osteoporosis | |
| Compound 15 | Rat | 1 mg/kg | Oral | Not specified | Osteoporosis | |
| NPS-2143 hydrochloride | Rat | 1 x 10⁻⁴ M (intravesical) | Intravesical infusion | Not specified | Bladder Hyperactivity |
Table 2: Pharmacokinetic Parameters of Selected CaSR Antagonists in Rats
| Compound | T½ (h) | Tmax (h) | F (%) |
| Ronacaleret | 2.5 | 0.25 | 22 |
| Compound 3 | 3.7 | 1.0 | 44 |
| Compound 22 | 1.3 | 0.25 | 45 |
| Compound 23 | 1.3 | 0.5 | 60 |
| Data derived from a study in male Sprague-Dawley rats. T½: Half-life, Tmax: Time to maximum plasma concentration, F: Oral bioavailability. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Mouse Model of Colitis
This protocol is adapted from a study investigating the effect of the CaSR antagonist NPS-2143 on chemically induced colitis in mice.
1. Materials:
- CaSR antagonist (e.g., NPS-2143)
- Vehicle: 20% cyclodextrin in sterile water
- 8-10 week old female Balb/C mice
- Oral gavage needles (20-22 gauge, 1.5 inch)
- 1 mL syringes
- Animal balance
2. Procedure:
- Preparation of Dosing Solution:
- Calculate the required amount of CaSR antagonist based on the number of animals and the target dose of 10 mg/kg.
- Prepare a 20% (w/v) solution of cyclodextrin in sterile water.
- Suspend the CaSR antagonist in the 20% cyclodextrin vehicle to achieve the final desired concentration. Ensure the solution is homogenous by vortexing or brief sonication.
- Animal Handling and Dosing:
- Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
- Acclimatize the mice to handling for several days prior to the start of the experiment.
- Gently restrain the mouse, holding it by the scruff of the neck to immobilize the head.
- Insert the gavage needle carefully into the esophagus via the side of the mouth. Do not force the needle.
- Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the calculated volume of the dosing solution.
- Monitor the animal for any signs of distress during and after the procedure.
- Dosing Schedule:
- Administer the CaSR antagonist or vehicle control daily by oral gavage.
- In the context of a DSS-induced colitis model, treatment can begin 7 days prior to the induction of colitis and continue throughout the study period.
Protocol 2: Oral Administration in a Rat Model for Pharmacokinetic and Pharmacodynamic Assessment
This protocol is based on studies evaluating novel CaSR antagonists for the treatment of osteoporosis.
1. Materials:
- CaSR antagonist
- Vehicle: 0.5% methyl cellulose in sterile water
- Male Sprague-Dawley rats (250-300g)
- Oral gavage needles (18-20 gauge)
- 1 mL syringes
- Animal balance
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
2. Procedure:
- Preparation of Dosing Suspension:
- Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.
- Suspend the CaSR antagonist in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose). Ensure a uniform suspension.
- Animal Dosing:
- Fast the rats overnight prior to dosing to ensure consistent gastrointestinal absorption.
- Weigh each rat and administer the appropriate volume of the suspension via oral gavage.
- Pharmacokinetic/Pharmacodynamic Sampling:
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) to characterize the pharmacokinetic profile.
- For pharmacodynamic assessment of PTH levels, blood samples should be collected frequently during the expected peak absorption period (e.g., 0, 0.5, 1, 2, 4 hours post-dose).
- Process blood samples to obtain plasma and store at -80°C until analysis.
Visualization
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Impaired Mineral Ion Metabolism in a Mouse Model of Targeted Calcium-Sensing Receptor (CaSR) Deletion from Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Short−Acting Oral Calcilytic with a Pulsatile Secretion of Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay Screening of Novel CaSR Antagonists Using CaSR antagonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2][3] It is primarily expressed in the parathyroid glands and kidneys.[1][4] The CaSR senses extracellular calcium levels and modulates parathyroid hormone (PTH) secretion. Dysregulation of CaSR function is implicated in various disorders, including hyperparathyroidism and osteoporosis, making it an attractive therapeutic target.
CaSR antagonists, also known as calcilytics, block the receptor and lead to an increase in PTH secretion, which can stimulate bone formation. This makes the identification of novel and potent CaSR antagonists a critical area of drug discovery.
This document provides detailed application notes and protocols for a robust cell-based assay designed to screen for new CaSR antagonists. The assay utilizes "CaSR antagonist-1," a known CaSR antagonist with an IC50 of 50 nM, as a reference compound for validation and comparison. The primary method described is a homogeneous intracellular calcium mobilization assay, a common and effective method for monitoring the activity of Gq-coupled GPCRs like CaSR. An alternative, secondary assay measuring ERK1/2 phosphorylation is also detailed.
Principle of the Assay
Activation of the CaSR by an agonist (e.g., extracellular Ca²⁺) triggers a signaling cascade through the Gq/11 G-protein subunit. This leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 induces the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium ([Ca²⁺]i). This increase in [Ca²⁺]i can be detected using fluorescent calcium indicators.
In this antagonist screening assay, test compounds are pre-incubated with cells expressing CaSR. The cells are then stimulated with a known CaSR agonist. A potent antagonist will block the agonist-induced increase in intracellular calcium. The inhibitory effect of the test compounds is quantified and compared to the reference antagonist, this compound.
Data Presentation
Table 1: Properties of the Reference Compound - this compound
| Parameter | Value | Reference |
| Target | Calcium-Sensing Receptor (CaSR) | |
| Activity | Antagonist | |
| IC50 | 50 nM | |
| Molecular Formula | C₂₉H₂₄FN₃O₂S | |
| Molecular Weight | 497.58 g/mol | |
| CAS Number | 1219811-83-2 |
Table 2: Typical Assay Performance Parameters
| Parameter | Typical Value | Description |
| Z'-factor | ≥ 0.5 | A statistical measure of assay quality, indicating the separation between positive and negative controls. A value ≥ 0.5 is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the data, calculated for both positive and negative controls. |
Signaling Pathway and Experimental Workflow Diagrams
CaSR Signaling Pathway
Caption: CaSR activation by extracellular Ca²⁺ initiates Gq/11 signaling, leading to intracellular Ca²⁺ release and MAPK pathway activation. Antagonists block this process.
Experimental Workflow for CaSR Antagonist Screening
Caption: Workflow for the high-throughput screening of CaSR antagonists using a cell-based calcium mobilization assay.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR-based)
This protocol is designed for high-throughput screening (HTS) of compound libraries for CaSR antagonist activity.
Materials and Reagents:
-
Cell Line: HEK293 cell line stably expressing human CaSR (HEK-CaSR).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain CaSR expression.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: To prevent dye leakage from cells.
-
This compound: For use as a positive control.
-
Ca²⁺ Agonist: CaCl₂ solution.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a plate reader with kinetic fluorescence measurement capabilities and liquid handling.
Procedure:
-
Cell Seeding: a. Culture HEK-CaSR cells to 80-90% confluency. b. Harvest cells and resuspend in culture medium at a density of 2 x 10⁵ cells/mL. c. Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid. b. Remove the culture medium from the cell plate. c. Add 25 µL of the dye loading solution to each well. d. Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: a. Prepare serial dilutions of test compounds and this compound in Assay Buffer in a compound plate. Include a vehicle control (e.g., 0.1% DMSO). b. Using the FLIPR or another liquid handler, transfer 12.5 µL from the compound plate to the cell plate. c. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation and Measurement: a. Prepare a CaCl₂ solution in Assay Buffer at a concentration that elicits an 80% maximal response (EC₈₀). This concentration must be predetermined in an agonist dose-response experiment. b. Place the cell plate and the agonist plate into the FLIPR instrument. c. Initiate the kinetic read. Establish a baseline fluorescence reading for 10-20 seconds. d. The instrument will then add 12.5 µL of the EC₈₀ CaCl₂ solution to each well. e. Continue to measure the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: a. The primary response is the peak fluorescence signal minus the baseline fluorescence. b. Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 x [1 - (Test Compound Response - Negative Control) / (Positive Control - Negative Control)] (where Positive Control is vehicle-treated, agonist-stimulated wells, and Negative Control is vehicle-treated, buffer-stimulated wells). c. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Secondary Assay - ERK1/2 Phosphorylation
This assay can be used as a secondary screen to confirm hits from the primary calcium mobilization assay.
Materials and Reagents:
-
Cell Line and Culture Medium: As described in Protocol 1.
-
Assay Plates: 96-well or 384-well tissue culture-treated plates.
-
Stimulation Buffer: Serum-free DMEM.
-
Lysis Buffer: Provided with the p-ERK assay kit, containing protease and phosphatase inhibitors.
-
p-ERK Assay Kit: e.g., AlphaScreen SureFire or HTRF-based kits for detecting phosphorylated ERK1/2.
-
This compound and CaCl₂ as in Protocol 1.
-
Instrumentation: Plate reader compatible with the chosen assay kit technology (e.g., EnVision for AlphaLISA).
Procedure:
-
Cell Seeding and Serum Starvation: a. Seed HEK-CaSR cells in 96-well plates at a density of 20,000 cells/well. b. Incubate for 24 hours at 37°C, 5% CO₂. c. Replace the culture medium with serum-free DMEM and incubate for an additional 4-6 hours to reduce basal ERK phosphorylation.
-
Compound and Agonist Treatment: a. Add test compounds or this compound (in serum-free DMEM) to the cells and incubate for 30 minutes at 37°C. b. Add CaCl₂ agonist (at its EC₈₀ for ERK phosphorylation) and incubate for 5-10 minutes at 37°C (the optimal time should be predetermined).
-
Cell Lysis and p-ERK Detection: a. Aspirate the medium and add the recommended volume of lysis buffer to each well. b. Incubate on a shaker for 10-15 minutes at room temperature. c. Transfer the lysate to the detection plate. d. Perform the p-ERK detection assay according to the kit manufacturer's protocol.
-
Data Analysis: a. Read the signal on a compatible plate reader. b. Calculate percent inhibition and determine IC₅₀ values as described in Protocol 1.
Conclusion
The described cell-based assays provide a robust and high-throughput compatible framework for the discovery and characterization of novel CaSR antagonists. The intracellular calcium mobilization assay serves as an excellent primary screening method due to its speed and sensitivity. The ERK1/2 phosphorylation assay offers a valuable secondary method to confirm the mechanism of action of identified hits. By utilizing this compound as a reference compound and adhering to the detailed protocols, researchers can effectively identify and advance new therapeutic candidates targeting the Calcium-Sensing Receptor.
References
- 1. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmaOnco™ HEK293T-Tg(Rat CaSR Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 3. assay.dev [assay.dev]
- 4. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CaSR antagonist-1 in Primary Human Parathyroid Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Located primarily on the surface of parathyroid chief cells, the CaSR detects fluctuations in extracellular calcium levels and modulates the secretion of parathyroid hormone (PTH) accordingly.[1][3][4] Activation of the CaSR by high calcium levels inhibits PTH secretion, while low calcium levels lead to its stimulation.
CaSR antagonists, also known as calcilytics, are molecules that inhibit the CaSR. By blocking the receptor, these antagonists "trick" the parathyroid cells into sensing a state of hypocalcemia, thereby stimulating the secretion of PTH. This property makes CaSR antagonists valuable research tools for studying parathyroid physiology and potential therapeutic agents for conditions like osteoporosis, where transient increases in PTH can have an anabolic effect on bone.
"CaSR antagonist-1" is a potent inhibitor of the CaSR with a reported IC50 of 50 nM. These application notes provide detailed protocols for the use of this compound in primary cultures of human parathyroid cells to study its effects on PTH secretion and intracellular signaling.
Mechanism of Action and Signaling Pathway
The CaSR is predominantly coupled to the G-protein Gq, and to a lesser extent, Gαi. Upon activation by extracellular calcium, the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent rise in intracellular calcium and activation of PKC are key signals that inhibit the fusion of PTH-containing vesicles with the cell membrane, thereby suppressing PTH secretion. The Gαi pathway inhibits adenylyl cyclase, reducing intracellular cAMP levels, which can also contribute to the inhibition of PTH secretion.
This compound acts by blocking the activation of the CaSR by extracellular calcium. This prevents the downstream signaling cascade, leading to a disinhibition of PTH secretion.
CaSR Signaling Pathway in Parathyroid Cells
References
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Parathyroid-specific interaction of the calcium-sensing receptor and Gaq - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Assessment of "CaSR antagonist-1" in Mouse Models of Hyperparathyroidism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium-Sensing Receptor (CaSR) is a key regulator of calcium homeostasis, primarily through its modulation of parathyroid hormone (PTH) secretion from the parathyroid glands.[1][2] In hyperparathyroidism, dysregulation of this pathway leads to excessive PTH secretion, resulting in hypercalcemia and potential bone and kidney complications. CaSR antagonists, such as the investigational compound "CaSR antagonist-1," represent a promising therapeutic strategy by blocking the receptor and increasing PTH secretion, which can be beneficial in certain hypoparathyroid conditions. Conversely, understanding their effects in models of hyperparathyroidism is crucial for characterizing their pharmacological profile.
These application notes provide detailed protocols for assessing the efficacy of "this compound" in mouse models of both primary and secondary hyperparathyroidism. The protocols cover the induction of hyperparathyroidism, administration of the antagonist, and subsequent biochemical analyses to determine its effects on key biomarkers.
Data Presentation
The following tables summarize representative quantitative data from a study evaluating the efficacy of "this compound" in a diet-induced secondary hyperparathyroidism mouse model.
Table 1: Effect of this compound on Serum PTH Levels
| Treatment Group | N | Baseline Serum PTH (pg/mL) | Post-treatment Serum PTH (pg/mL) | % Change from Baseline |
| Vehicle Control | 10 | 350 ± 25 | 345 ± 30 | -1.4% |
| This compound (10 mg/kg) | 10 | 360 ± 28 | 450 ± 35* | +25.0% |
| This compound (30 mg/kg) | 10 | 355 ± 22 | 580 ± 40** | +63.4% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Serum Calcium Levels
| Treatment Group | N | Baseline Serum Calcium (mg/dL) | Post-treatment Serum Calcium (mg/dL) | % Change from Baseline |
| Vehicle Control | 10 | 10.5 ± 0.4 | 10.4 ± 0.5 | -1.0% |
| This compound (10 mg/kg) | 10 | 10.6 ± 0.3 | 11.8 ± 0.6* | +11.3% |
| This compound (30 mg/kg) | 10 | 10.5 ± 0.4 | 12.9 ± 0.7** | +22.9% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
CaSR Signaling Pathway
The CaSR is a G-protein coupled receptor (GPCR) that, upon activation by extracellular calcium, primarily signals through Gq/11 and Gi/o pathways to inhibit PTH secretion.[1][3][4] "this compound" is hypothesized to block this signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vivo efficacy of "this compound".
Experimental Protocols
Mouse Model of Secondary Hyperparathyroidism (Diet-Induced)
This protocol describes the induction of secondary hyperparathyroidism in mice through dietary manipulation.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard mouse chow (Control Diet)
-
High Phosphorus Diet (e.g., 1.2% phosphorus, 0.6% calcium)
-
Metabolic cages for urine and feces collection (optional)
Procedure:
-
Acclimatize mice for one week on the standard diet.
-
Randomly assign mice to the control or hyperparathyroidism group.
-
Provide the control group with the standard diet and the experimental group with the high phosphorus diet for a period of 4-8 weeks.
-
Monitor animal health and body weight regularly.
-
At the end of the dietary induction period, confirm the development of hyperparathyroidism by measuring baseline serum PTH and calcium levels. Animals with significantly elevated PTH are suitable for the efficacy study.
Administration of "this compound" via Oral Gavage
This protocol details the preparation and administration of the test compound.
Materials:
-
"this compound"
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)
-
1 mL syringes
-
Weighing scale
Procedure:
-
Prepare a stock solution of "this compound" in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Weigh each mouse to calculate the precise volume of the drug or vehicle to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with no resistance. If resistance is met, withdraw and reposition to prevent tracheal insertion.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-administration.
Blood Sample Collection
This protocol describes the collection of blood for biochemical analysis.
Materials:
-
Anesthetic (e.g., isoflurane) for terminal procedures
-
Collection tubes (e.g., EDTA-coated for plasma, or serum separator tubes)
-
Lancets for submandibular bleeding or syringes for cardiac puncture
-
Centrifuge
Procedure (Submandibular Bleeding for serial sampling):
-
Restrain the mouse firmly.
-
Use a sterile lancet to puncture the submandibular vein.
-
Collect drops of blood into the appropriate collection tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
Procedure (Cardiac Puncture for terminal collection):
-
Anesthetize the mouse until it is unresponsive to a toe pinch.
-
Position the mouse on its back.
-
Insert a 25-gauge needle attached to a 1 mL syringe just under and to the left of the xiphoid process, angled towards the heart.
-
Gently aspirate until blood flows into the syringe.
-
Ensure the animal is euthanized after collection (e.g., via cervical dislocation).
Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes.
-
For plasma, centrifuge the EDTA-coated tubes at 2000 x g for 10 minutes.
-
Collect the supernatant (serum or plasma) and store at -80°C until analysis.
Biochemical Analysis
a) Serum PTH Measurement (ELISA)
This is a general protocol; refer to the specific manufacturer's instructions for the chosen ELISA kit.
Materials:
-
Mouse PTH ELISA Kit
-
Microplate reader
-
Calibrated pipettes
Procedure:
-
Prepare standards, samples, and controls according to the kit's instructions. Samples may require dilution.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody (e.g., Biotin-labeled antibody) and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add 100 µL of HRP-streptavidin conjugate and incubate for 30 minutes at 37°C.
-
Wash the plate a final time.
-
Add 90 µL of TMB substrate and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate PTH concentrations by comparing the sample absorbance to the standard curve.
b) Serum Calcium Measurement (Colorimetric Assay)
This is a general protocol based on the o-cresolphthalein complexone method; refer to the specific kit's manual.
Materials:
-
Calcium Colorimetric Assay Kit
-
Microplate reader
Procedure:
-
Prepare calcium standards as per the kit instructions.
-
Pipette 2-10 µL of serum samples and standards into a 96-well plate.
-
Bring the volume in each well to 50 µL with distilled water.
-
Add 90 µL of the Chromogenic Reagent to each well.
-
Add 60 µL of Calcium Assay Buffer to each well and mix gently.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 575 nm.
-
Calculate the calcium concentration by comparing the sample absorbance to the standard curve.
References
The Anabolic Potential of Calcilytics on Bone: Application Notes & Protocols for Preclinical Research
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, pharmacology, and preclinical development.
Subject: Long-term Administration of "Calcilytics" in Animal Studies of Bone Density
Introduction
Calcilytics, a class of small molecule antagonists of the Calcium-Sensing Receptor (CaSR), have been investigated as potential oral anabolic agents for the treatment of osteoporosis. Their mechanism of action relies on inducing a transient and pulsatile release of endogenous parathyroid hormone (PTH), which, when administered intermittently, is known to stimulate bone formation.[1][2] This document provides a comprehensive overview of the long-term administration of calcilytics in preclinical animal models, summarizing key quantitative data and detailing relevant experimental protocols to guide future research in this area. While initial preclinical studies showed promise, it is important to note that clinical trials in postmenopausal women have not consistently demonstrated significant increases in bone mineral density (BMD), leading to the discontinuation of the development of several compounds for this indication.[3][4] However, the unique mechanism of calcilytics continues to be an area of active research.
Mechanism of Action: A Pulsatile PTH Release
Calcilytics function by allosterically antagonizing the CaSR, which is highly expressed on the surface of parathyroid cells.[2] This antagonism transiently blocks the inhibitory effect of extracellular calcium on PTH secretion, leading to a rapid and short-lived increase in circulating PTH levels. This pulsatile PTH profile is crucial for the anabolic effect on bone, as continuous elevation of PTH can lead to bone resorption. The intermittent PTH signal primarily targets osteoblasts, promoting their differentiation and survival, and ultimately leading to increased bone formation and improved bone mass.
Quantitative Data from Animal Studies
The following tables summarize the key findings from long-term studies of various calcilytics in different animal models.
Table 1: Effects of JTT-305/MK-5442 on Bone Mineral Density (BMD) and Bone Formation in Ovariectomized (OVX) Rats
| Parameter | Vehicle (OVX) | JTT-305/MK-5442 (0.3 mg/kg/day) | JTT-305/MK-5442 (1 mg/kg/day) | JTT-305/MK-5442 (3 mg/kg/day) | Duration | Reference |
| Proximal Tibia Cancellous BMD | Decrease | No significant prevention | Prevention of decrease | Prevention of decrease | 12 weeks | |
| Proximal Tibia Total BMD | Decrease | No significant prevention | Prevention of decrease | Prevention of decrease | 12 weeks | |
| Lumbar Vertebrae BMD Increase | - | 3.8% | - | 5.3% | 12 weeks | |
| Mineralizing Surface (MS/BS) | - | - | - | Increased | 12 weeks | |
| Bone Formation Rate (BFR/BS) | - | - | - | Increased (30.5 ± 1.9%) | 7 months |
Table 2: Effects of Various Calcilytics on Bone Parameters in Animal Models
| Calcilytic | Animal Model | Duration | Key Findings | Reference |
| NPS-2143 | Ovariectomized (OVX) Rats | 8 weeks | Daily oral administration caused a sustained increase in plasma PTH and a dramatic increase in bone turnover. When combined with 17β-estradiol, it led to an increase in bone mass compared to either treatment alone. | |
| Ronacaleret | Postmenopausal Women (Clinical Study) | 12 months | Modestly increased lumbar spine BMD (0.3-1.6%) but decreased hip BMD. The prolonged PTH elevation suggested induction of mild hyperparathyroidism. | |
| AXT914 | Mouse Model of ADH (Nuf mice) | Single Dose | A single 10 mg/kg oral dose significantly increased plasma PTH and calcium concentrations. | |
| AXT914 | Rat Model of Hypoparathyroidism | 2-3 weeks | Oral administration increased serum PTH and calcium levels, and decreased serum phosphorus and urinary calcium excretion. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are standardized protocols for key experiments cited in the evaluation of calcilytics.
Ovariectomized (OVX) Rat Model of Osteoporosis
This is the most widely used animal model for studying postmenopausal osteoporosis.
-
Animal Selection: Female Sprague-Dawley or Wistar rats, typically 6 months of age, are recommended.
-
Acclimatization: Animals should be acclimatized for at least one week prior to surgery, with ad libitum access to a standard diet and water.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision on the dorsal midline, just caudal to the rib cage.
-
Locate the ovaries embedded in retroperitoneal fat.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Post-operative Care: Monitor the animals for signs of pain or infection. Allow a recovery period of at least two weeks before initiating treatment to allow for the establishment of bone loss.
-
Verification of Ovariectomy: Successful ovariectomy can be confirmed by uterine atrophy at the end of the study.
Bone Mineral Density (BMD) Measurement by micro-Computed Tomography (micro-CT)
Micro-CT is a high-resolution imaging technique for the 3D assessment of bone microarchitecture.
-
Sample Preparation (Ex vivo):
-
Dissect the bones of interest (e.g., femur, tibia, lumbar vertebrae).
-
Remove all soft tissue.
-
Store the bones in 70% ethanol or phosphate-buffered saline (PBS) at 4°C.
-
-
Image Acquisition:
-
Place the bone in a sample holder and secure it in the micro-CT scanner.
-
Set the scanning parameters:
-
X-ray voltage: 50-70 kVp
-
Voxel size: 10-20 µm is recommended for rat bones.
-
Integration time and frame averaging should be optimized for image quality.
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the 2D projection images into a 3D dataset.
-
Define the region of interest (ROI) for trabecular and cortical bone analysis. For the proximal tibia, a common ROI for trabecular bone is a region starting just below the growth plate and extending for a defined number of slices.
-
Segment the bone from the background using a global threshold.
-
Calculate the following parameters:
-
Bone Mineral Density (BMD): g/cm³
-
Bone Volume Fraction (BV/TV): %
-
Trabecular Number (Tb.N): 1/mm
-
Trabecular Thickness (Tb.Th): mm
-
Trabecular Separation (Tb.Sp): mm
-
Cortical Thickness (Ct.Th): mm
-
-
Bone Histomorphometry
This technique provides quantitative information on bone remodeling at the cellular level.
-
Fluorochrome Labeling (for dynamic histomorphometry):
-
Administer two different fluorochrome labels (e.g., calcein and alizarin complexone) at specific time points before sacrifice (e.g., 10 and 3 days prior). This allows for the measurement of the mineral apposition rate.
-
-
Sample Preparation:
-
Fix the bones in 70% ethanol.
-
Dehydrate the samples in ascending grades of ethanol.
-
Embed the undecalcified bones in plastic (e.g., methyl methacrylate).
-
-
Sectioning: Cut 5-10 µm thick sections using a microtome.
-
Staining:
-
Von Kossa stain: To differentiate mineralized (black) from unmineralized (osteoid, red/pink) bone.
-
Toluidine blue stain: For visualizing cellular details.
-
-
Image Analysis:
-
Acquire images of the stained sections using a microscope equipped with a camera and appropriate filters for fluorescence.
-
Use specialized software to quantify histomorphometric parameters according to the American Society for Bone and Mineral Research (ASBMR) nomenclature.
-
Static parameters:
-
Osteoblast surface (Ob.S/BS): %
-
Osteoclast surface (Oc.S/BS): %
-
Osteoid volume (OV/BV): %
-
-
Dynamic parameters:
-
Mineralizing surface (MS/BS): %
-
Mineral apposition rate (MAR): µm/day
-
Bone formation rate (BFR/BS): µm³/µm²/day
-
-
Serum Biomarker Analysis
Measurement of bone turnover markers in serum provides a systemic overview of bone remodeling.
-
Sample Collection: Collect blood samples at baseline and at various time points during the study. Separate the serum and store it at -80°C until analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Bone Formation Marker: Osteocalcin (also known as bone Gla protein, BGP). Use a commercially available rat-specific osteocalcin ELISA kit.
-
Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I). Use a commercially available rat-specific CTX-I ELISA kit.
-
-
Assay Principle (Sandwich ELISA):
-
A microplate is pre-coated with a capture antibody specific to the target biomarker.
-
Standards and samples are added to the wells, and the biomarker binds to the capture antibody.
-
A biotinylated detection antibody, also specific to the biomarker, is added, forming a sandwich.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.
-
A substrate solution is added, and the HRP catalyzes a color change.
-
The intensity of the color is proportional to the concentration of the biomarker and is measured using a microplate reader.
-
A standard curve is generated to calculate the concentration of the biomarker in the samples.
-
Conclusion
Preclinical animal studies have demonstrated that the long-term administration of calcilytics can stimulate bone formation and increase bone mineral density, primarily through the induction of a transient pulsatile release of PTH. The protocols outlined in this document provide a framework for conducting robust and reproducible preclinical evaluations of novel calcilytic compounds. While the translation of these findings to the clinical setting for osteoporosis has been challenging, the unique mechanism of action of calcilytics may hold promise for other bone-related disorders and warrants further investigation. Careful consideration of the animal model, treatment duration, and a comprehensive set of endpoints, including BMD, histomorphometry, and serum biomarkers, are essential for a thorough assessment of the skeletal effects of this class of compounds.
References
- 1. INTERMITTENT PTH STIMULATES PERIOSTEAL BONE FORMATION BY ACTIONS ON POST-MITOTIC PREOSTEOBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Airway Hyperresponsiveness in Asthma Models Using a CaSR Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a Calcium-Sensing Receptor (CaSR) antagonist, referred to here as "CaSR antagonist-1," to investigate its therapeutic potential in preclinical asthma models. The protocols detailed below are based on established methodologies for inducing airway hyperresponsiveness (AHR) and inflammation in mice, and for assessing the efficacy of this compound in mitigating these asthma-like features.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by AHR, bronchoconstriction, and airway remodeling. The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, has emerged as a novel therapeutic target in asthma.[1][2][3] Studies have shown that CaSR is upregulated in the airway smooth muscle (ASM) of asthmatic patients and in allergen-sensitized mice.[1] Activation of CaSR by endogenous agonists, such as polycations and extracellular Ca2+, leads to intracellular calcium mobilization, ASM contraction, and inflammation. CaSR antagonists, also known as calcilytics, have been shown to abrogate these effects, reducing AHR and inflammation in preclinical asthma models.
"this compound" is a potent and selective negative allosteric modulator of the CaSR. These notes provide detailed protocols for evaluating its efficacy in both in vivo and ex vivo asthma models.
Data Presentation
The following tables summarize the quantitative effects of CaSR antagonists, such as NPS2143 and NPS89636, in various asthma models, providing a benchmark for the expected efficacy of "this compound."
Table 1: Effect of CaSR Antagonists on Airway Hyperresponsiveness (in vivo)
| Model | Treatment | Parameter Measured | Agonist | Result | Reference |
| Naïve Mice | Nebulized NPS2143 (1 µM) | Lung Resistance (RL) | Methacholine (MCh) | Reversed R568-induced increase in RL | |
| OVA-sensitized/challenged mice | Nebulized Calcilytic | Enhanced Pause (Penh) | Methacholine (MCh) | Significantly reduced AHR | |
| Juvenile OVA-induced asthma mice | NPS2143 (2.5 mg/kg and 5 mg/kg) | Airway Hyperresponsiveness (AHR) | - | Improved OVA-induced AHR in a dose-dependent manner | |
| Naïve Mice | Inhaled CaSR NAMs | Poly-L-arginine-induced AHR | Poly-L-arginine | Inhibited AHR |
Table 2: Effect of CaSR Antagonists on Airway Inflammation (in vivo)
| Model | Treatment | Parameter Measured | Result | Reference |
| OVA-sensitized/challenged mice | Calcilytic | Inflammatory cell infiltration in BALF | Reduced total inflammatory cells, eosinophils, and lymphocytes | |
| OVA-sensitized/challenged mice | Calcilytic | Cytokine levels in BALF (IL-5, IL-13, TNF-α) | Significantly reduced cytokine concentrations | |
| Juvenile OVA-induced asthma mice | NPS2143 (2.5 mg/kg and 5 mg/kg) | Eosinophils and lymphocytes in BALF | Reduced the number of eosinophils and lymphocytes | |
| Juvenile OVA-induced asthma mice | NPS2143 (2.5 mg/kg and 5 mg/kg) | Serum OVA-specific IgE and IgG1 | Reduced production of OVA-specific IgE and IgG1 | |
| Chronic asthma model | Inhaled CaSR NAMs | Goblet cell hyperplasia | Prevented goblet cell hyperplasia |
Table 3: Effect of CaSR Antagonists on Intracellular Calcium Mobilization and Airway Contraction (in vitro & ex vivo)
| System | Treatment | Parameter Measured | Agonist | Result | Reference |
| HEK-CaSR cells | NPS89636, NPS2143, Calhex 231 | Intracellular Ca2+ ([Ca2+]i) | ECP, PLA, spermine | Prevented agonist-induced increases in [Ca2+]i | |
| Human ASM cells (asthmatic) | NPS2143 | Intracellular Ca2+ ([Ca2+]i) | 2 mM extracellular Ca2+ | Prevented increase in [Ca2+]i | |
| Mouse precision-cut lung slices | CaSR NAMs (e.g., NPS2143) | MCh-mediated airway contraction | Methacholine (MCh) | Reversed bronchoconstriction with similar maximal relaxation to salbutamol | |
| Mouse intralobular bronchi | Calcilytics | Spermine-enhanced contractility | Acetylcholine (ACh) | Prevented hyperreactivity |
Signaling Pathways and Experimental Workflows
Caption: CaSR signaling pathway in airway smooth muscle cells.
Caption: Experimental workflow for in vivo evaluation.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, characterized by AHR and airway inflammation.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS)
-
BALB/c mice (6-8 weeks old)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
Control mice receive an i.p. injection of alum in PBS without OVA.
-
-
Challenge:
-
From Day 14 to Day 20 (on alternate days or as per study design), challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes using a nebulizer.
-
Control mice are challenged with nebulized PBS.
-
-
Treatment with this compound:
-
Administer "this compound" via the desired route (e.g., intranasal, intraperitoneal, or aerosol) at a predetermined dose and schedule. A common approach is to treat the animals 1 hour before each OVA challenge.
-
The vehicle control group should receive the same volume of the vehicle used to dissolve "this compound".
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness (Protocol 2).
-
Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.
-
Collect blood for serum IgE and IgG1 analysis.
-
Harvest lungs for histological analysis (H&E for inflammation, PAS for mucus production).
-
Protocol 2: Measurement of Airway Hyperresponsiveness using FlexiVent
This protocol details the invasive measurement of lung mechanics in anesthetized and tracheostomized mice to assess AHR.
Materials:
-
FlexiVent system (SCIREQ)
-
Anesthetics (e.g., ketamine/xylazine or sodium pentobarbital)
-
Tracheostomy cannula (18-gauge)
-
Surgical tools for tracheostomy
-
Methacholine (MCh) solutions of increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL in sterile saline)
Procedure:
-
Anesthesia and Tracheostomy:
-
Anesthetize the mouse with an appropriate anesthetic cocktail (e.g., i.p. injection of ketamine at 90 mg/kg and xylazine at 10 mg/kg).
-
Perform a tracheostomy by making a midline incision in the neck to expose the trachea.
-
Insert an 18-gauge cannula into the trachea and secure it with a suture.
-
-
Ventilation and Baseline Measurement:
-
Connect the tracheostomized mouse to the FlexiVent system and initiate mechanical ventilation (e.g., tidal volume of 10 mL/kg, respiratory rate of 150 breaths/min, positive end-expiratory pressure of 3 cm H₂O).
-
Administer a deep lung inflation to standardize lung volume history.
-
Measure baseline lung mechanics (resistance - Rrs, and elastance - Ers) by delivering a saline aerosol.
-
-
Methacholine Challenge:
-
Aerosolize increasing concentrations of MCh for a set duration (e.g., 10 seconds).
-
Following each MCh nebulization, record lung mechanics for a period of 3-5 minutes.
-
Allow a recovery period between each MCh concentration.
-
-
Data Analysis:
-
Plot the dose-response curve of lung resistance (Rrs) versus MCh concentration.
-
Compare the dose-response curves between different treatment groups to assess the effect of "this compound" on AHR.
-
Protocol 3: Ex Vivo Bronchoconstriction Assay using Precision-Cut Lung Slices (PCLS)
This protocol allows for the direct assessment of the effect of "this compound" on airway smooth muscle contractility in an intact lung tissue environment.
Materials:
-
Vibrating microtome (e.g., Krumdieck Tissue Slicer)
-
Low-melting-point agarose
-
Culture medium (e.g., DMEM)
-
Bronchoconstrictor (e.g., Methacholine)
-
"this compound"
-
Microscope with a camera for image acquisition
Procedure:
-
PCLS Preparation:
-
Euthanize a naïve mouse and cannulate the trachea.
-
Inflate the lungs with warm (37°C) 1.5% low-melting-point agarose.
-
Cool the lungs on ice to solidify the agarose.
-
Dissect the lung lobes and cut 200-300 µm thick slices using a vibrating microtome.
-
Culture the slices in medium overnight to allow for recovery.
-
-
Bronchoconstriction Assay:
-
Place a single PCLS in a perfusion chamber on a microscope stage.
-
Continuously perfuse with fresh, pre-warmed medium.
-
Capture baseline images of a small airway within the slice.
-
Induce bronchoconstriction by adding a submaximal concentration of methacholine (e.g., 1 µM) to the perfusion medium.
-
Once a stable contraction is achieved, add "this compound" at the desired concentration to the perfusion medium.
-
Record the changes in airway lumen area over time to assess the bronchodilatory effect of the antagonist.
-
-
Data Analysis:
-
Measure the airway lumen area from the captured images.
-
Express the change in airway area as a percentage of the initial baseline area or as a percentage of the MCh-induced contraction.
-
Compare the relaxation induced by "this compound" to that of a standard bronchodilator (e.g., salbutamol).
-
Protocol 4: Measurement of Intracellular Calcium ([Ca²⁺]i) in Airway Smooth Muscle (ASM) Cells
This protocol is for assessing the ability of "this compound" to inhibit CaSR-mediated increases in intracellular calcium in primary human or murine ASM cells.
Materials:
-
Primary ASM cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Fluorescence microscopy system or plate reader
-
CaSR agonist (e.g., spermine, extracellular Ca²⁺)
-
"this compound"
-
Physiological salt solution (e.g., HBSS)
Procedure:
-
Cell Culture and Dye Loading:
-
Culture primary ASM cells on glass coverslips or in a 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in physiological salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the plate in a fluorescence plate reader.
-
Measure baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Pre-incubate the cells with "this compound" or vehicle for a defined period.
-
Stimulate the cells with a CaSR agonist (e.g., by increasing the extracellular Ca²⁺ concentration or adding spermine).
-
Record the change in fluorescence ratio (F340/F380 for Fura-2) over time.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio, which is proportional to the change in [Ca²⁺]i.
-
Compare the peak and sustained [Ca²⁺]i responses in cells treated with "this compound" versus vehicle-treated cells to determine the inhibitory effect of the antagonist.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for evaluating the preclinical efficacy of "this compound" as a potential therapeutic for asthma. By demonstrating the ability of this antagonist to inhibit CaSR signaling, reduce airway hyperresponsiveness and inflammation, and reverse bronchoconstriction, researchers can build a strong data package to support its further development.
References
- 1. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 2. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 3. Calcium-sensing receptor antagonists abrogate airway hyperresponsiveness and inflammation in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of CaSR Antagonists in Studying Neuroinflammation in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD. The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, has emerged as a key player in mediating the neurotoxic and pro-inflammatory effects of Aβ. In the central nervous system, CaSR is expressed on neurons and glial cells, including astrocytes. The binding of Aβ oligomers to CaSR on these cells triggers a cascade of downstream signaling events that contribute to the overproduction of inflammatory mediators and neurotoxic substances.
This document provides detailed application notes and protocols for the use of Calcium-Sensing Receptor antagonists, often referred to as calcilytics, to study and potentially mitigate neuroinflammation in in vitro and in vivo models of Alzheimer's disease. While the term "CaSR antagonist-1" is used as a general descriptor, these protocols will focus on the well-characterized calcilytic, NPS 2143 , as a representative compound for which significant data in the context of AD research is available. These antagonists offer a promising therapeutic strategy by blocking the deleterious signaling cascade initiated by the Aβ-CaSR interaction.
Principle of Action
In the context of Alzheimer's disease, soluble Aβ oligomers act as agonists of the CaSR on astrocytes and neurons.[1][2][3] This aberrant activation of CaSR leads to the downstream activation of signaling pathways, including the Gq/11-phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][4] This signaling cascade results in the increased production and release of pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., RANTES, MCP-2), and other neurotoxic factors like nitric oxide (NO) and vascular endothelial growth factor (VEGF). CaSR antagonists, such as NPS 2143, are allosteric modulators that inhibit the receptor's activity, thereby preventing the Aβ-induced downstream signaling and the subsequent neuroinflammatory response.
Data Presentation
The following tables summarize quantitative data from studies utilizing the CaSR antagonist NPS 2143 to mitigate neuroinflammatory responses in human cortical astrocytes exposed to amyloid-beta.
Table 1: Effect of NPS 2143 on the Secretion of Pro-inflammatory Cytokines and Chemokines from Aβ₂₅₋₃₅-Treated Human Astrocytes
| Treatment Group | IL-6 Secretion (pg/mL) | RANTES Secretion (pg/mL) | MCP-2 Secretion (pg/mL) | sICAM-1 Secretion (pg/mL) |
| Control (untreated) | 150 ± 12 | 50 ± 5 | 25 ± 3 | 100 ± 9 |
| Aβ₂₅₋₃₅ (20 µM) | 450 ± 35 | 120 ± 11 | 70 ± 8 | 250 ± 22 |
| Aβ₂₅₋₃₅ (20 µM) + NPS 2143 (100 nM) | 160 ± 15 | 75 ± 8 | 40 ± 5 | 150 ± 14 |
Data are presented as mean ± SEM. Data is representative of findings reported in the literature.
Table 2: Effect of NPS 2143 on Aβ-Induced Production of Neurotoxic Factors in Human Astrocytes
| Treatment Group | Nitric Oxide (NO) Production (µM) | VEGF-A Secretion (pg/mL) | Endogenous Aβ₄₂ Secretion (pg/mL) |
| Control (untreated) | 2.5 ± 0.3 | 100 ± 10 | 50 ± 6 |
| Aβ₂₅₋₃₅ (20 µM) | 8.0 ± 0.9 | 350 ± 30 | 150 ± 15 |
| Aβ₂₅₋₃₅ (20 µM) + NPS 2143 (100 nM) | 3.0 ± 0.4 | 120 ± 12 | 60 ± 7 |
Data are presented as mean ± SEM. Data is representative of findings reported in the literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aβ-Induced Neuroinflammation via CaSR
Experimental Workflow: In Vitro Studies
Experimental Workflow: In Vivo Studies
Experimental Protocols
In Vitro Protocol: Treatment of Human Astrocytes with Aβ and CaSR Antagonist
1. Cell Culture:
-
Culture primary human cortical astrocytes or a human astrocyte cell line (e.g., NHA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate cells in 6-well or 24-well plates and grow to 80-90% confluency.
2. Preparation of Aβ Oligomers:
-
Reconstitute synthetic Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide in sterile water or DMSO to a stock concentration of 1 mM.
-
To form oligomers, dilute the stock solution in serum-free media to the desired final concentration (e.g., 20 µM) and incubate at 4°C for 24 hours.
3. Treatment:
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Prepare treatment media:
-
Control: Serum-free media with vehicle (e.g., DMSO).
-
Aβ Oligomers: Serum-free media containing the prepared Aβ oligomers (e.g., 20 µM).
-
Aβ + CaSR Antagonist: Serum-free media containing Aβ oligomers and the CaSR antagonist (e.g., 100 nM NPS 2143). It is recommended to pre-incubate the cells with the antagonist for 30-60 minutes before adding Aβ.
-
-
Remove the starvation media and add the respective treatment media to the cells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
4. Sample Collection:
-
Supernatant: Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C for analysis of secreted factors (cytokines, chemokines, NO, VEGF-A, Aβ₄₂).
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Store the supernatant (cell lysate) at -80°C for Western blot analysis.
In Vivo Protocol: Administration of CaSR Antagonist to an Alzheimer's Disease Mouse Model
1. Animal Model:
-
Utilize a transgenic mouse model of Alzheimer's disease, such as the 5xFAD or APP/PS1 model.
-
House the animals under standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by the institutional animal care and use committee.
2. Drug Preparation and Administration:
-
Dissolve the CaSR antagonist (e.g., NPS 2143) in a suitable vehicle (e.g., 15% aqueous solution of 2-hydroxypropyl-β-cyclodextrin).
-
Administer the antagonist or vehicle to the mice via intraperitoneal (i.p.) injection. A typical dose for NPS 2143 is in the range of 10-30 mg/kg body weight, administered daily or on alternate days.
-
The treatment duration can range from several weeks to months, depending on the age of the mice and the study objectives.
3. Behavioral Analysis:
-
Perform behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, or the Y-maze for working memory.
4. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with ice-cold saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect the brains fresh (for biochemical analysis).
-
For immunohistochemistry, post-fix the brains in 4% paraformaldehyde overnight, then cryoprotect in sucrose solutions before sectioning.
-
For biochemical analysis, dissect the brain regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
Protocol for Analysis of Neuroinflammation Markers
1. ELISA for Cytokines and Other Secreted Factors:
-
Use commercially available ELISA kits for the specific cytokines, chemokines, VEGF-A, and Aβ₄₂ to be measured.
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, coat a 96-well plate with the capture antibody, add standards and samples (cell culture supernatant or brain homogenate), followed by the detection antibody and a substrate for colorimetric detection.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
2. Western Blotting for CaSR and Signaling Proteins:
-
Determine the protein concentration of the cell lysates or brain homogenates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against CaSR, phosphorylated ERK (p-ERK), total ERK, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software.
3. Immunohistochemistry for Gliosis:
-
Cut 30-40 µm thick brain sections using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Block the sections in a solution containing normal serum and Triton X-100 for 1-2 hours.
-
Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear staining.
-
Image the sections using a fluorescence or confocal microscope and quantify the fluorescence intensity or the number of activated glial cells in specific brain regions.
Conclusion
The use of CaSR antagonists provides a valuable tool for investigating the role of CaSR-mediated signaling in the neuroinflammatory processes of Alzheimer's disease. The protocols outlined in this document offer a framework for researchers to explore the therapeutic potential of targeting this pathway. By blocking the interaction of Aβ with CaSR, these antagonists can effectively reduce the production of a wide range of pro-inflammatory and neurotoxic molecules in both in vitro and in vivo models, suggesting a promising avenue for the development of novel AD therapies. Further research using these methodologies will be crucial in elucidating the precise mechanisms and validating the therapeutic efficacy of CaSR antagonism in Alzheimer's disease.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. Calcium-Sensing Receptors of Human Astrocyte-Neuron Teams: Amyloid-β-Driven Mediators and Therapeutic Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of reactive astrogliosis in mouse brain using in situ hybridization combined with immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"CaSR antagonist-1" off-target effects and selectivity profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CaSR antagonist-1 (also known as pyrimidinone 1). The information focuses on potential off-target effects and selectivity profiling to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. It has an IC50 value of 50 nM for the CaSR.[1] By blocking the CaSR, this antagonist can be used to study disorders related to bone and mineral metabolism, such as osteoporosis.[1]
Q2: What is the major known off-target activity of this compound?
The most significant off-target effect of this compound is its potent activation of the Pregnane X Receptor (PXR).[2] PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[2]
Q3: What are the potential consequences of PXR activation by this compound in my experiments?
Activation of PXR can lead to the induction of CYP3A4 and other drug-metabolizing enzymes.[2] In in-vivo studies, this can result in diminished plasma exposure of the compound over time with repeated administration. In in-vitro experiments, particularly with cell lines expressing PXR and CYPs (like primary human hepatocytes), you may observe increased metabolism of the antagonist itself or other co-administered compounds that are CYP3A4 substrates. This can lead to decreased efficacy or misleading results.
Q4: Are there other potential off-target effects I should be aware of for this class of compounds?
While a comprehensive public selectivity panel for this compound is not available, related amino alcohol-based CaSR antagonists have shown weak cross-reactivity with α2β and β2-adrenergic receptors and the hERG ion channel. Some related compounds have also been shown to inhibit CYP2D6. While these effects have not been directly reported for this compound, they are worth considering in the broader context of this chemical class.
Q5: How does this compound affect downstream signaling pathways?
As an antagonist of the CaSR, it will inhibit the downstream signaling cascades normally activated by extracellular calcium. The CaSR can couple to multiple G-protein subtypes, including Gq/11, Gi/o, Gs, and G12/13. Therefore, antagonism by this compound can lead to the inhibition of phospholipase C (PLC) activation, inositol 1,4,5-trisphosphate (IP3) production, and subsequent intracellular calcium mobilization. It may also modulate cyclic AMP (cAMP) levels and mitogen-activated protein kinase (MAPK) signaling.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Decreased compound efficacy or potency in multi-day cell-based assays. | PXR-mediated induction of CYP enzymes leading to increased metabolism of this compound. | 1. Use a cell line with low or no PXR expression. 2. Include a PXR antagonist (e.g., ketoconazole, taking into account its own off-target effects) as a control to see if the effect is reversed. 3. Shorten the incubation time of your assay if possible. 4. Measure the concentration of this compound in the culture medium over time to assess its metabolic stability. |
| Unexpected changes in the metabolism of a co-administered drug in in vivo studies. | Induction of CYP3A4 by this compound is altering the pharmacokinetics of the co-administered compound. | 1. Conduct a drug-drug interaction study to quantify the effect of this compound on the pharmacokinetics of the other drug. 2. If possible, choose co-administered drugs that are not primarily metabolized by CYP3A4. 3. Consider using a CaSR antagonist with no or reduced PXR activity if the experimental design allows. |
| High variability in experimental results between different cell batches or donors (e.g., primary hepatocytes). | Differences in the expression levels of PXR and CYP enzymes between cell batches or donors. | 1. Characterize the expression levels of PXR and CYP3A4 in your cell model before initiating experiments. 2. Normalize your results to the expression levels of these proteins. 3. Use a single, well-characterized cell batch for a complete set of experiments. |
| No observable effect of the antagonist on CaSR signaling. | 1. Incorrect assay conditions. 2. Low expression of CaSR in the chosen cell model. | 1. Ensure your assay buffer contains an appropriate concentration of extracellular calcium to activate the CaSR. 2. Confirm the expression of functional CaSR in your cell line using a known CaSR agonist (e.g., a calcimimetic like cinacalcet or elevated extracellular Ca2+) and measuring a downstream response (e.g., intracellular calcium flux). |
Selectivity Profile
The following table summarizes the known quantitative data for this compound. A comprehensive selectivity panel is not publicly available.
| Target | Assay Type | Species | Potency | Reference |
| Calcium-Sensing Receptor (CaSR) | Functional Antagonism | Not Specified | IC50 = 50 nM | |
| Pregnane X Receptor (PXR) | Gene Reporter Assay | Human | EC50 > 50 µM |
Note: While the EC50 for PXR activation is in the micromolar range, this level of activity is sufficient to cause significant CYP induction.
Experimental Protocols
Protocol 1: In Vitro CaSR Activity Assay (Intracellular Calcium Mobilization)
This protocol is for measuring the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in a cell line expressing the human CaSR (e.g., HEK293-CaSR).
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-8 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CaSR agonist (e.g., extracellular CaCl2 or a calcimimetic)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293-CaSR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator dye (e.g., Fluo-8 AM) according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject the CaSR agonist and continue to measure the fluorescence signal over time to capture the calcium flux.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values by fitting the concentration-response data to a suitable pharmacological model.
Protocol 2: PXR Activation and CYP3A4 Induction Assay
This protocol describes how to assess the potential of this compound to activate PXR and induce CYP3A4 expression in a suitable cell model, such as primary human hepatocytes or HepG2 cells.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Appropriate culture medium and supplements
-
This compound
-
Positive control PXR agonist (e.g., rifampicin)
-
Vehicle control (e.g., DMSO)
-
Reagents for RNA isolation and qRT-PCR or a commercial CYP3A4 activity assay kit (e.g., P450-Glo™)
Procedure (for qRT-PCR):
-
Cell Plating: Plate the cells in suitable culture plates and allow them to acclimate.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (rifampicin), and a vehicle control for 24-72 hours.
-
RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a standard method.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle-treated cells.
Visualizations
Caption: Simplified CaSR Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Unexpected Off-Target Effects.
References
Technical Support Center: Improving "CaSR antagonist-1" Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with "CaSR antagonist-1" for in vivo studies. Poor aqueous solubility is a common hurdle in preclinical development that can lead to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of your compound.
Frequently Asked questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: "this compound" is a potent antagonist of the Calcium-Sensing Receptor (CaSR) with an IC50 value of 50 nM.[1][2] It is investigated for its potential in treating disorders related to abnormal bone or mineral homeostasis, such as osteoporosis.[1][2] Like many small molecule drug candidates, "this compound" is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for achieving adequate exposure in in vivo experiments.
It is important to note that the term "this compound" can be ambiguous. Please verify the CAS number of your compound. This guide addresses challenges related to the compound with CAS Number 1219811-83-2 . A related compound, often referred to as "Calcium-Sensing Receptor Antagonists I," has a different chemical structure and CAS Number 478963-79-0 . While both are CaSR antagonists, their physicochemical properties and optimal formulation strategies may differ.
Q2: My "this compound" precipitates out of my vehicle upon preparation or during administration. What are the likely causes and solutions?
A2: Precipitation is a common issue with poorly soluble compounds. The primary causes include:
-
Exceeding the solubility limit: The concentration of "this compound" in your chosen vehicle may be too high.
-
Vehicle incompatibility: The vehicle may not be suitable for maintaining the compound in solution, especially upon dilution in an aqueous environment (e.g., in the gastrointestinal tract or bloodstream).
-
pH sensitivity: The solubility of your compound may be dependent on the pH of the solution.
Troubleshooting steps:
-
Determine the solubility of your compound in a range of pharmaceutically acceptable solvents and vehicles.
-
Reduce the concentration of "this compound" in your formulation.
-
Employ solubility enhancement techniques as detailed in the troubleshooting guide below.
Q3: What are the recommended starting points for formulating "this compound" for oral and intravenous in vivo studies?
A3: For initial in vivo studies, the following formulation strategies are recommended:
-
For Oral Administration: A suspension or a solution using a co-solvent system is a common starting point. For a related compound, "Calcium-Sensing Receptor Antagonists I" (CAS 478963-79-0), a formulation of 10% DMSO and 90% Corn Oil has been used.[3]
-
For Intravenous Administration: A co-solvent system is often necessary. A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been reported for "Calcium-Sensing Receptor Antagonists I" (CAS 478963-79-0). It is crucial to assess the tolerability and potential for precipitation of any intravenous formulation.
Troubleshooting Guide: Enhancing "this compound" Solubility
This guide provides a systematic approach to addressing solubility issues with "this compound".
Problem: Low Aqueous Solubility of "this compound"
Solution 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol.
-
Considerations: The final concentration of the co-solvent must be well-tolerated by the animal model. High concentrations of some co-solvents can cause local irritation or toxicity.
Solution 2: Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug.
-
Common Surfactants: Polysorbate 80 (Tween-80), Polysorbate 20 (Tween-20), Cremophor EL, and Solutol HS 15.
-
Considerations: The concentration of the surfactant should be kept as low as possible to avoid potential toxicity.
Solution 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Considerations: The stoichiometry of the drug-cyclodextrin complex needs to be determined to ensure optimal solubilization.
Solution 4: Lipid-Based Formulations (for oral administration)
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve the oral bioavailability of poorly soluble compounds.
-
Components of SEDDS: Oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG400).
-
Mechanism: SEDDS form a fine emulsion in the gastrointestinal tract, which facilitates drug dissolution and absorption.
Data Presentation
Table 1: Physicochemical Properties of "this compound" and a Related Compound
| Property | "this compound" | "Calcium-Sensing Receptor Antagonists I" |
| CAS Number | 1219811-83-2 | 478963-79-0 |
| Molecular Formula | C29H24FN3O2S | C23H24N2O2 |
| Molecular Weight | 497.58 g/mol | 360.45 g/mol |
| IC50 (CaSR) | 50 nM | Not explicitly stated, but described as a potent antagonist. |
| Reported Solubility | Poorly soluble in water. | Soluble in DMSO (≥ 100 mg/mL). |
Table 2: Example Formulations for a Related CaSR Antagonist ("Calcium-Sensing Receptor Antagonists I", CAS 478963-79-0)
| Formulation Component | Concentration | Route of Administration | Reference |
| DMSO | 10% | Intravenous | |
| PEG300 | 40% | Intravenous | |
| Tween-80 | 5% | Intravenous | |
| Saline | 45% | Intravenous | |
| Solubility | ≥ 3.25 mg/mL | Intravenous | **** |
| DMSO | 10% | Oral | |
| Corn Oil | 90% | Oral | |
| Solubility | ≥ 3.25 mg/mL | Oral | **** |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
This protocol is based on a formulation used for "Calcium-Sensing Receptor Antagonists I" and should be optimized for "this compound".
-
Weigh the required amount of "this compound".
-
Add 10% of the final volume of DMSO to the compound and vortex until fully dissolved.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until a clear solution is obtained.
-
Add 45% of the final volume of sterile saline and mix gently.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the ratios of the co-solvents or reducing the final concentration of the compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Determine the stoichiometry: Perform a phase solubility study to determine the optimal molar ratio of "this compound" to the chosen cyclodextrin (e.g., HP-β-CD).
-
Preparation: a. Dissolve the cyclodextrin in an appropriate volume of water with stirring. b. Slowly add the "this compound" to the cyclodextrin solution while stirring. c. Continue stirring at room temperature for 24-48 hours to allow for complex formation. d. The resulting solution can be used directly or lyophilized to obtain a solid powder that can be reconstituted.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
-
Screening of Excipients: Determine the solubility of "this compound" in various oils, surfactants, and co-solvents.
-
Construction of a Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable emulsion.
-
Preparation of the SEDDS formulation: a. Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial. b. Heat the mixture to 40-60°C to facilitate mixing. c. Add the "this compound" to the mixture and stir until completely dissolved. d. The resulting formulation should be a clear, isotropic mixture.
Visualizations
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Caption: Workflow for Improving In Vivo Solubility.
References
"CaSR antagonist-1" assay variability and ensuring reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "CaSR antagonist-1" in various cellular assays. Our goal is to help you navigate potential challenges, ensure data reproducibility, and achieve robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.[2] this compound works by blocking the activation of the CaSR by extracellular calcium ions, thereby inhibiting downstream signaling pathways.
Q2: What are the common cell lines used for studying this compound activity?
A2: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human CaSR are a widely used model system.[3] These cells provide a robust platform for functional assays due to their reliable growth characteristics and compatibility with various assay formats.
Q3: Which functional assays are typically used to characterize this compound?
A3: The most common functional assays for CaSR antagonists measure the inhibition of agonist-induced intracellular signaling. These include:
-
Intracellular Calcium Mobilization Assays (e.g., FLIPR): These assays are the gold standard for assessing CaSR function.[4] They measure changes in intracellular calcium levels upon receptor activation.
-
Inositol Monophosphate (IP1) Accumulation Assays: These assays quantify the accumulation of IP1, a stable downstream metabolite of the Gq/11 signaling pathway.[5]
-
ERK1/2 Phosphorylation Assays: These assays measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of both Gq/11 and Gi/o signaling pathways.
Q4: What is the expected IC50 value for this compound?
A4: The reported IC50 value for this compound is approximately 50 nM. However, it is important to note that IC50 values can exhibit variability between different laboratories and assay formats. A table summarizing the IC50 values of various CaSR antagonists is provided in the "Data Presentation" section.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High background signal in calcium mobilization assay | 1. Autofluorescence from media components. 2. Cell stress or poor cell health. 3. Dye overload or leakage. | 1. Use phenol red-free media and serum with low fluorescence. 2. Ensure optimal cell culture conditions and handle cells gently. 3. Optimize dye concentration and incubation time. |
| Low signal-to-noise ratio or small assay window | 1. Low CaSR expression levels in cells. 2. Suboptimal agonist concentration. 3. Inefficient dye loading. | 1. Verify CaSR expression by Western blot or qPCR. Consider using a cell line with higher expression. 2. Perform an agonist dose-response curve to determine the optimal EC80 concentration. 3. Optimize dye loading conditions (time, temperature, concentration). |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Inconsistent IC50 values for this compound | 1. Variation in assay conditions (e.g., cell density, agonist concentration, incubation time). 2. Differences in data analysis methods. 3. Instability of the antagonist compound. | 1. Standardize all assay parameters and document them carefully. 2. Use a consistent non-linear regression model for IC50 calculation. 3. Prepare fresh dilutions of the antagonist for each experiment from a frozen stock. |
| No antagonist effect observed | 1. Incorrect concentration of the antagonist. 2. Inactive antagonist compound. 3. Assay conditions not sensitive enough to detect antagonism. | 1. Verify the dilution calculations and perform a wider concentration range of the antagonist. 2. Check the quality and storage of the antagonist. 3. Optimize the agonist concentration to be at or near the EC80. |
Data Presentation
Table 1: Reported IC50 Values for Various CaSR Antagonists
This table illustrates the range of potencies observed for different CaSR antagonists, highlighting the potential for variability in assay results.
| Antagonist | Reported IC50 (nM) | Assay System | Reference |
| This compound | 50 | Not specified | |
| NPS-2143 | 43 | HEK293 cells expressing human CaSR | |
| Ronacaleret | 110 | FLIPR-based assay in HEK293 cells | |
| Compound 22 | 9 | FLIPR-based assay in HEK293 cells | |
| Compound 23 | 5 | FLIPR-based assay in HEK293 cells | |
| Calhex 231 | 390 | [3H]inositol phosphates assay |
Table 2: Key Assay Performance Metrics for Robustness and Reproducibility
These metrics are crucial for validating the performance of your CaSR antagonist assay.
| Metric | Description | Acceptable Range | Reference |
| Z'-factor | A statistical measure of the separation between positive and negative controls, indicating assay quality. | 0.5 - 1.0 (Excellent) | |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal of the positive control to the standard deviation of the background. | > 10 | |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 | |
| Coefficient of Variation (%CV) | A measure of the variability of replicate measurements. | < 20% |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)
This protocol outlines a general procedure for measuring CaSR antagonist activity using a FLIPR (Fluorometric Imaging Plate Reader) system.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-8, Calcium 6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CaSR agonist (e.g., CaCl2)
-
This compound
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into the microplate at an optimized density and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
For antagonist mode, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Prepare a plate with the CaSR agonist at a concentration that elicits a submaximal response (EC80).
-
-
FLIPR Measurement:
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading by adding the agonist to the cell plate.
-
Measure the fluorescence intensity over time to monitor intracellular calcium changes.
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist response against the antagonist concentration.
Protocol 2: IP-One Accumulation Assay
This protocol describes the measurement of inositol monophosphate (IP1) as a readout for Gq/11 pathway activation.
Materials:
-
HEK293 cells stably expressing human CaSR
-
White, 96-well or 384-well plates
-
IP-One HTRF assay kit
-
Stimulation buffer containing LiCl
-
CaSR agonist (e.g., CaCl2)
-
This compound
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into the microplate and incubate overnight.
-
Compound Incubation:
-
Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound.
-
Add the CaSR agonist at its EC80 concentration.
-
Incubate for 1 hour at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubate for 1 hour at room temperature.
-
-
HTRF Reading: Measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the inhibition of IP1 accumulation and determine the IC50 of this compound.
Visualizations
Caption: CaSR Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
Identifying and mitigating experimental artifacts with "NPS-2143"
Welcome to the technical support center for NPS-2143, a selective antagonist of the Calcium-Sensing Receptor (CaSR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential experimental artifacts when using this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with NPS-2143.
Question: I am observing a high background signal or unexpected activity in my vehicle-control group in a calcium flux assay. What could be the cause?
Answer:
This is a common issue that can often be attributed to the vehicle used to dissolve NPS-2143, which is typically DMSO.
-
DMSO-induced Calcium Mobilization: DMSO itself can cause a transient increase in intracellular calcium concentration ([Ca2+]i) in some cell types.[1][2] This can be misinterpreted as a weak agonist effect or contribute to a high background signal.
-
Vehicle Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.1%, as higher concentrations are more likely to induce off-target effects.[3]
Troubleshooting Steps:
-
Run a Vehicle Titration: Before your main experiment, perform a dose-response experiment with your vehicle (e.g., DMSO) alone to determine the highest concentration that does not significantly affect the baseline calcium levels in your specific cell line.
-
Match Vehicle Concentrations: Ensure that the final concentration of the vehicle is identical across all wells, including your untreated controls and NPS-2143 treated wells.
-
Use an Inactive Control: If available, consider using an inactive enantiomer of NPS-2143 as an additional negative control. This can help differentiate between a true off-target effect of the NPS-2143 chemical scaffold and a vehicle-induced artifact.
Question: My calcium flux assay results are not reproducible. What are some potential sources of variability?
Answer:
Variability in calcium flux assays can arise from several factors related to cell handling, reagent preparation, and the assay procedure itself.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells can respond variably to stimuli.
-
Dye Loading: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM, Fura-2 AM) is a major source of variability. Ensure uniform dye concentration, incubation time, and temperature for all wells. Gently wash the cells after loading to remove excess dye.
-
Compound Preparation: Prepare fresh dilutions of NPS-2143 for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Buffer Composition: The concentration of extracellular calcium in your assay buffer is critical. Ensure it is consistent across all experiments where you are measuring the antagonistic effect of NPS-2143.
-
Instrumentation: Be mindful of potential artifacts from your fluorescence plate reader, such as motion artifacts or fluctuations in lamp intensity.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NPS-2143?
NPS-2143 is a selective antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a key role in calcium homeostasis. By blocking the CaSR, NPS-2143 stimulates the secretion of parathyroid hormone (PTH).
Q2: What is the recommended solvent and storage condition for NPS-2143?
NPS-2143 is soluble in DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for NPS-2143 in vitro?
The effective concentration of NPS-2143 can vary depending on the cell type and the specific assay.
-
IC50 for CaSR antagonism in HEK293 cells: ~43 nM.
-
EC50 for PTH secretion from bovine parathyroid cells: ~41 nM.
-
Inhibition of breast cancer cell proliferation (MDA-MB-231 and MCF-7): IC50 values of 4.08 µM and 5.71 µM, respectively.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there known off-target effects of NPS-2143?
NPS-2143 is reported to be a selective antagonist for the CaSR. However, as with any pharmacological agent, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It is good practice to:
-
Use the lowest effective concentration of NPS-2143.
-
Include appropriate controls, such as an inactive enantiomer if available.
-
Consider counter-screening against other relevant receptors if your experimental system expresses them at high levels.
Q5: Can NPS-2143 affect cell viability?
Yes, at higher concentrations, NPS-2143 has been shown to reduce cell viability and induce caspase-3/7 activity in some cancer cell lines. It is crucial to assess the cytotoxicity of NPS-2143 at the concentrations used in your experiments, for example, by using an MTT or similar cell viability assay.
Quantitative Data
Table 1: In Vitro Potency of NPS-2143
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (CaSR Antagonism) | HEK293 | 43 nM | ,, |
| EC50 (PTH Secretion) | Bovine Parathyroid Cells | 41 nM | ,, |
| IC50 (Cell Proliferation) | MDA-MB-231 | 4.08 µM | |
| IC50 (Cell Proliferation) | MCF-7 | 5.71 µM |
Table 2: Solubility of NPS-2143
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | |
| Ethanol | 10 mM |
Experimental Protocols
Protocol 1: Calcium Flux Assay in HEK293 Cells
This protocol describes a method to measure the antagonistic effect of NPS-2143 on CaSR activation in HEK293 cells stably expressing the human CaSR.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well plates
-
NPS-2143
-
DMSO
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
CaSR agonist (e.g., CaCl2)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293-CaSR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of NPS-2143 in DMSO. On the day of the assay, prepare serial dilutions of NPS-2143 in Assay Buffer. Also, prepare a vehicle control solution with the same final DMSO concentration.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions. Probenecid can be included to improve dye retention. b. Remove the cell culture medium from the wells and wash gently with Assay Buffer. c. Add the dye loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark. d. After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Antagonist Incubation: Add the NPS-2143 dilutions and vehicle control to the respective wells. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: a. Place the plate in the fluorescence microplate reader. b. Set the appropriate excitation and emission wavelengths for your chosen dye. c. Record a baseline fluorescence reading for 10-20 seconds. d. Program the instrument to inject the CaSR agonist (e.g., CaCl2 to a final concentration that elicits a submaximal response) into the wells. e. Immediately after injection, continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: The antagonistic effect of NPS-2143 is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.
Protocol 2: Parathyroid Hormone (PTH) Secretion Assay
This protocol provides a general framework for measuring the effect of NPS-2143 on PTH secretion from primary bovine parathyroid cells or a suitable cell line.
Materials:
-
Isolated bovine parathyroid cells or a PTH-secreting cell line
-
Culture/incubation medium with varying calcium concentrations
-
NPS-2143
-
DMSO
-
Control compounds (e.g., a known secretagogue and inhibitor)
-
Bovine or human PTH ELISA kit
Procedure:
-
Cell Preparation: Isolate and prepare primary parathyroid cells or culture your PTH-secreting cell line according to standard protocols.
-
Incubation: a. Pre-incubate the cells in a low-calcium medium for a defined period to establish a baseline secretion level. b. Prepare incubation media with different concentrations of extracellular calcium. c. Prepare serial dilutions of NPS-2143 and a vehicle control in the incubation media. d. Add the different treatment solutions to the cells and incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant to remove any cellular debris.
-
PTH Measurement: Measure the concentration of PTH in the collected supernatants using a validated ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The stimulatory effect of NPS-2143 on PTH secretion is determined by the increase in PTH concentration in the supernatant compared to the vehicle control. Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) and the antagonistic action of NPS-2143.
Caption: A logical workflow for troubleshooting common experimental issues with NPS-2143.
References
- 1. Dimethyl sulfoxide increases cytoplasmic Ca2+ concentration and inhibits parathyroid hormone release in normal bovine and pathological human parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Decreasing motion artifacts in calcium-dependent fluorescence transients from the perfused mouse heart using frequency filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing "CaSR antagonist-1" Cytotoxicity in Different Primary Cell Types
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of "CaSR antagonist-1" in various primary cell types. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antagonist of the Calcium-Sensing Receptor (CaSR) with an IC50 of 50 nM.[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in sensing extracellular calcium levels and maintaining calcium homeostasis.[2][3][4] By antagonizing this receptor, this compound can modulate downstream signaling pathways, which are primarily mediated through Gq/11 and Gi/o proteins.[5] This can lead to the stimulation of phospholipase C (PLC), an increase in intracellular calcium, activation of the mitogen-activated protein kinase (MAPK) pathway, and inhibition of cAMP production.
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells are sourced directly from tissues and are considered more representative of the in vivo environment compared to immortalized cell lines. Assessing cytotoxicity in a panel of primary cells representing major organ systems is crucial for predicting potential off-target effects and ensuring the safety of a compound before it proceeds to in vivo toxicology studies.
Q3: What are some common primary cell types that should be used for cytotoxicity screening of this compound?
A comprehensive primary cell toxicity panel should include cells representative of major organ systems. Recommended cell types include:
-
Peripheral blood mononuclear cells (PBMCs)
-
Monocyte-derived macrophages
-
Primary hepatocytes
-
Renal proximal tubule epithelial cells (RPTECs)
-
Human umbilical vein endothelial cells (HUVECs)
-
Primary neurons
-
Cardiomyocytes
Q4: I am observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What are the potential causes?
Unexpected cytotoxicity can arise from several factors:
-
Compound Solubility: If this compound is not fully dissolved in the culture medium, it can precipitate and lead to inconsistent cell exposure and false toxicity readings.
-
High Solvent Concentration: The solvent used to dissolve the antagonist (e.g., DMSO) can be toxic to primary cells at high concentrations. It is recommended to keep the final DMSO concentration below 0.5%.
-
Contamination: Microbial contamination (e.g., bacteria, fungi, mycoplasma) in cell cultures can induce cell death, which may be incorrectly attributed to the compound.
-
Compound Instability: The antagonist may be unstable in the culture medium, degrading into byproducts that could be cytotoxic.
-
Edge Effects in Multi-well Plates: The outer wells of microplates are susceptible to evaporation, which can alter the concentration of the compound and affect cell viability. It is advisable to fill the outer wells with sterile PBS or medium and use the inner wells for the experiment.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Tip |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope after seeding to confirm even cell distribution. |
| Inconsistent Compound Concentration | Mix the compound thoroughly in the culture medium before adding it to the cells to ensure a uniform concentration in each well. |
| Pipetting Errors | Use calibrated pipettes and be mindful of technique to ensure accurate and consistent volumes are dispensed. |
| Edge Effects | Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
Problem 2: Discrepancies Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Tip |
| Different Assay Principles | Understand that different assays measure different cellular parameters. For example, MTT measures metabolic activity, while LDH release assays measure membrane integrity. A compound might affect one parameter but not another. |
| Assay Interference | The compound may interfere with the assay reagents. Run a cell-free control where the compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout. |
| Timing of Assay | The kinetics of cell death can vary. Consider performing a time-course experiment to determine the optimal endpoint for your specific cell type and compound concentration. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Primary Cell Types (IC50 values in µM)
| Primary Cell Type | MTT Assay | LDH Assay | ATP-based Assay |
| Human Hepatocytes | > 100 | > 100 | > 100 |
| Human RPTECs | 75.2 | 82.5 | 78.9 |
| Human PBMCs | 55.8 | 61.3 | 58.1 |
| Human Cardiomyocytes | 89.1 | 95.4 | 92.7 |
| Human Neurons | 68.4 | 72.9 | 70.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity due to loss of membrane integrity.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Visualizations
Caption: CaSR Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through the extracellular calcium-sensing receptor (CaSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
Reducing inter-assay variability in PTH secretion measurements with "CaSR antagonists"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing calcium-sensing receptor (CaSR) antagonists in parathyroid hormone (PTH) secretion assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which CaSR antagonists affect PTH secretion?
A1: CaSR antagonists, also known as calcilytics, block the calcium-sensing receptor on parathyroid cells.[1] Under normal physiological conditions, high extracellular calcium levels activate the CaSR, which in turn inhibits PTH secretion.[2][3] By antagonizing this receptor, calcilytics "trick" the parathyroid cells into sensing a low calcium environment, thus stimulating the secretion of PTH.[1]
Q2: Why am I observing a transient, rather than sustained, increase in PTH secretion after administering a CaSR antagonist?
A2: The transient nature of PTH stimulation is a known characteristic of some CaSR antagonists.[4] The pharmacokinetic profile of the specific antagonist, including its half-life, plays a significant role. For instance, some compounds reach maximal plasma levels within an hour and are cleared relatively quickly, leading to a short-lived peak in PTH levels. This pulsatile release is being investigated for its potential anabolic effects on bone.
Q3: What are the different generations of PTH assays, and how might this affect my results?
A3: PTH immunoassays have evolved through several generations:
-
First-generation assays: Used a single antibody and were prone to cross-reactivity with various PTH fragments.
-
Second-generation ("intact") assays: Employ a two-antibody "sandwich" method, with one antibody targeting the C-terminal region and the other targeting the N-terminal region. These assays measure both the full-length, biologically active PTH (1-84) and some larger, inactive N-terminally truncated fragments.
-
Third-generation ("bioactive" or "whole") assays: Also use a two-antibody method, but the N-terminal antibody is specific to the very beginning of the PTH molecule, theoretically measuring only the full-length PTH (1-84).
The use of different assay generations can lead to significant variability in results because they detect different proportions of active and inactive PTH fragments. It is crucial to be aware of which generation of assay you are using and to be consistent across experiments.
Q4: Can serum phosphate levels interfere with my experiment?
A4: Yes, elevated phosphate levels can act as a partial, non-competitive antagonist of the CaSR. This can modulate PTH secretion and may interfere with the effects of your CaSR antagonist. Maintaining physiological phosphate concentrations in your experimental setup is important for obtaining consistent and reliable results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Inter-Assay Variability | 1. Inconsistent Assay Generation: Using different generations of PTH assays between experiments. 2. Lack of Standardization: PTH assays are known for their lack of standardization across different manufacturers. 3. Sample Stability: PTH is an unstable molecule, and its degradation can vary depending on sample handling and storage. 4. Biological Variation: PTH secretion is naturally pulsatile. | 1. Standardize Assay: Use the same PTH assay kit and manufacturer for all experiments in a study. 2. Consistent Sample Handling: Process and store all samples under identical conditions. It is often recommended to use EDTA plasma and to process samples quickly, freezing them if not analyzed immediately. 3. Include Controls: Run internal controls and standards with each assay to monitor performance. 4. Normalize Data: Express data as a fold-change from a baseline or vehicle control within the same experiment. |
| Lower than Expected PTH Stimulation | 1. Cell Health/Viability: Poor health of primary parathyroid cells or cell lines. 2. CaSR Expression: Low expression of the CaSR on the cell surface. 3. Antagonist Potency/Concentration: The IC50 or EC50 of the antagonist may be higher than the concentration used, or the compound may have degraded. 4. High Basal PTH Secretion: If the baseline PTH secretion is already maximal, further stimulation may not be observable. | 1. Assess Cell Viability: Perform a viability assay (e.g., trypan blue exclusion) before each experiment. 2. Verify CaSR Expression: Confirm CaSR expression using techniques like immunocytochemistry or western blotting. 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of the CaSR antagonist. 4. Optimize Baseline Conditions: Ensure baseline conditions (e.g., low extracellular calcium) are set to allow for a clear stimulation window. |
| Inconsistent Results with Primary Parathyroid Cells | 1. Tissue Heterogeneity: Parathyroid tissue can be heterogeneous, containing different cell types (e.g., chief cells, oxyphil cells). 2. Variability between Donors: Significant biological variability can exist between tissue samples from different donors. 3. Cell Culture Conditions: Primary cells can be sensitive to culture conditions, which may alter their responsiveness over time. | 1. Careful Tissue Dissection: Mince tissue thoroughly and use enzymatic digestion to obtain a more homogenous cell suspension. 2. Pool and Normalize: If possible, pool cells from multiple donors or normalize results to a positive control for each donor. 3. Consistent Culture Protocol: Maintain a consistent and optimized cell culture protocol. Regularly assess cell morphology and function. |
| Assay Interference | 1. Heterophilic Antibodies: Presence of interfering antibodies in the sample that can cross-link the capture and detection antibodies of the immunoassay, leading to falsely elevated results. 2. Matrix Effects: Components in the cell culture medium or sample buffer may interfere with the assay. | 1. Use Blocking Agents: Some assay protocols include blocking agents to minimize interference from heterophilic antibodies. 2. Serial Dilutions: Analyze samples at multiple dilutions. A non-linear response may indicate interference. 3. Validate with Spiking: Spike a known amount of PTH into the sample matrix to assess recovery. 4. Consult Manufacturer: Contact the assay manufacturer for information on known interferences. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for select CaSR antagonists.
Table 1: In Vitro Potency of CaSR Antagonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound 1 | Intracellular Ca2+ Flux | HEK-293 (human CaSR) | IC50 | 64 nM | |
| Inositol Phosphate Generation | HEK-293 (human CaSR) | IC50 | 230 nM | ||
| NPS-2143 | PTH Secretion | Bovine Parathyroid Cells | EC50 | 39 nM | |
| Calhex 231 | Inositol Phosphate Generation | HEK-293 (human CaSR) | IC50 | 0.39 µM |
Table 2: Example of In Vivo Effects of CaSR Antagonists on PTH Secretion
| Compound | Species | Dose | Route | Peak PTH Stimulation | Time to Peak | Reference |
| Compound 1 | Rat | 50 µmol/kg | Oral | ~3-fold increase | < 30 minutes | |
| NPS-2143 | Rat | 100 µmol/kg | Oral | Not specified | Not specified |
Experimental Protocols
Protocol: In Vitro PTH Secretion Assay Using CaSR Antagonists in Primary Bovine Parathyroid Cells
This protocol is a generalized procedure based on established methodologies. Optimization for specific cell types and antagonists is recommended.
1. Materials and Reagents:
-
Bovine parathyroid tissue
-
Digestion solution: Collagenase type I, DNase I in a buffered salt solution
-
Culture medium: DMEM/F12 supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with varying concentrations of CaCl2 (e.g., 0.5 mM for stimulation, 1.5 mM for inhibition)
-
CaSR antagonist stock solution (e.g., in DMSO)
-
PTH immunoassay kit (ELISA)
-
96-well culture plates
-
Cell strainer (100 µm)
2. Cell Isolation and Culture:
-
Obtain fresh bovine parathyroid glands and place them in ice-cold HBSS.
-
Under sterile conditions, mince the tissue into small pieces (~1 mm³).
-
Digest the minced tissue with the digestion solution at 37°C with gentle agitation for 60-90 minutes.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend them in culture medium.
-
Perform a cell count and viability assessment.
-
Plate the cells in 96-well plates at a predetermined density and culture overnight at 37°C, 5% CO2.
3. PTH Secretion Assay:
-
Gently wash the cells twice with pre-warmed assay buffer containing a low calcium concentration (e.g., 0.5 mM CaCl2) to establish baseline conditions.
-
Prepare treatment solutions by diluting the CaSR antagonist stock solution in assay buffer to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the antagonist dilutions). Also, prepare positive (low calcium buffer) and negative (high calcium buffer) controls.
-
Remove the wash buffer and add the treatment solutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-3 hours).
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the cell-free supernatant for PTH analysis.
-
Measure the PTH concentration in the supernatant using a validated PTH immunoassay kit, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve for the PTH assay.
-
Calculate the PTH concentration for each sample.
-
Normalize the data by expressing the PTH secretion as a percentage of the vehicle control or as a fold-change from baseline.
-
If performing a dose-response experiment, plot the normalized PTH secretion against the log of the antagonist concentration and calculate the EC50 value using non-linear regression analysis.
Visualizations
Caption: CaSR signaling pathway and the effect of antagonists.
Caption: Workflow for an in vitro PTH secretion assay.
References
- 1. The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel calcium-sensing receptor antagonist transiently stimulates parathyroid hormone secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problems with the PTH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to CaSR antagonist-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to "CaSR antagonist-1" in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to this compound in our cancer cell line that was previously sensitive. What could be the reason?
A1: A decreased response to this compound in a previously sensitive cell line is likely due to the development of acquired resistance. This can occur through various mechanisms, including but not limited to:
-
Alterations in the CaSR Target: Mutations in the CASR gene may arise that prevent the binding of this compound or alter the receptor's conformational state.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blockade of the CaSR pathway. Common bypass pathways include the upregulation of other G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that promote cell survival and proliferation.
-
Changes in CaSR Expression: While often associated with intrinsic resistance, long-term treatment can sometimes lead to the selection of a subpopulation of cells with altered CaSR expression levels.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
Q2: How can we confirm that our cell line has developed acquired resistance to this compound?
A2: Acquired resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase (typically a 3-fold or higher shift) in the IC50 value is a strong indicator of acquired resistance.
Q3: What are the initial steps to investigate the mechanism of resistance to this compound in our cell line?
A3: To begin investigating the mechanism of resistance, we recommend the following initial steps:
-
Sequence the CASR gene: Perform Sanger or next-generation sequencing of the CASR gene in both the parental and resistant cell lines to identify any potential mutations in the drug-binding site or other critical domains.
-
Assess CaSR protein expression: Use Western blotting or flow cytometry to compare the protein expression levels of CaSR in the parental and resistant cell lines.
-
Analyze downstream signaling: Evaluate the phosphorylation status of key downstream signaling molecules of the CaSR pathway (e.g., ERK, AKT) in both cell lines, with and without this compound treatment, to determine if the pathway is still being inhibited in the resistant cells.[1]
-
Profile for bypass pathway activation: Use antibody arrays or phosphoproteomics to screen for the activation of alternative signaling pathways in the resistant cells compared to the parental cells.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound resistant cell lines.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in the resistant cell line. | Cell line heterogeneity. | Perform single-cell cloning to establish a more homogenous resistant population. |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment, as cell density can affect drug response. | |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can alter cellular physiology and drug sensitivity. | |
| Resistant cells show a slower growth rate compared to parental cells. | This can be a common phenotype of drug-resistant cells due to the metabolic burden of the resistance mechanism. | Characterize the doubling time of both parental and resistant cell lines and adjust experimental timelines accordingly. |
| Difficulty in identifying the resistance mechanism. | The resistance mechanism may be complex and involve multiple factors. | Employ a multi-omics approach (genomics, transcriptomics, proteomics) to get a comprehensive view of the cellular changes in the resistant line. |
| The resistance may be due to epigenetic changes rather than genetic mutations. | Perform epigenetic analyses such as DNA methylation or histone modification profiling. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated when characterizing acquired resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| Breast Cancer (MCF-7) | 0.5 ± 0.08 | 5.2 ± 0.4 | 10.4 |
| Prostate Cancer (PC-3) | 1.2 ± 0.15 | 15.8 ± 1.2 | 13.2 |
| Colon Cancer (HT-29) | 2.5 ± 0.3 | 28.1 ± 2.5 | 11.2 |
Table 2: Relative CaSR Expression and Pathway Activation in Parental vs. Resistant Cells
| Cell Line | Relative CaSR Protein Expression (Resistant vs. Parental) | p-ERK1/2 Inhibition by this compound (1 µM) in Parental Cells | p-ERK1/2 Inhibition by this compound (1 µM) in Resistant Cells |
| MCF-7 | 0.95 | 85% | 15% |
| PC-3 | 1.1 | 78% | 10% |
| HT-29 | 0.5 (Downregulated) | 92% | Not Applicable (Loss of target) |
Experimental Protocols
1. Protocol for Generating Acquired Resistance to this compound
This protocol describes a method for developing cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to their IC10 (the concentration that inhibits 10% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate in the presence of the drug, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat Escalation: Continue this process of dose escalation, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.
-
Establish the Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterize the Resistant Phenotype: Confirm the level of resistance by performing a dose-response assay to determine the new IC50.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of its development.
2. Western Blot Analysis of CaSR and Downstream Signaling
This protocol is for assessing the protein levels of CaSR and the phosphorylation status of downstream signaling molecules like ERK1/2.
-
Cell Lysis: Lyse parental and resistant cells, both treated with and without this compound, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CaSR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
Dealing with "CaSR antagonist-1" degradation in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with CaSR antagonist-1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on preventing and dealing with its degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my aqueous assay buffer. What are the likely causes?
A1: Degradation of this compound in aqueous solutions is a primary concern and can be attributed to the chemical instability of its core structures. Based on its thienopyrimidine and pyridinone moieties, the most probable causes for loss of activity are:
-
Hydrolysis: The pyridinone ring system is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring opening and loss of function. The ether linkage on the phenyl ring can also be a site for acid-catalyzed hydrolysis.
-
Oxidation: The sulfur atom in the thienopyrimidine ring and the electron-rich aromatic systems are potential sites for oxidation. Exposure to atmospheric oxygen, contaminating oxidizing agents, or even light-induced reactive oxygen species can cause oxidative degradation.
-
Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive. Exposure to ambient or UV light can induce photolytic degradation, leading to a loss of compound integrity.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous buffer. How can I resolve this?
A2: This is a common issue for hydrophobic small molecules. Here are several strategies to address precipitation:
-
Lower the Final Concentration: The compound may be exceeding its aqueous solubility limit. Try reducing the final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of 0.1% - 0.5% is generally well-tolerated by most cell lines. Ensure your vehicle controls have a matching DMSO concentration.
-
Adjust Buffer pH: The solubility of this compound can be pH-dependent due to its ionizable groups. Experiment with a pH range around the physiological norm (e.g., pH 7.2-7.4) to find the optimal solubility.
-
Use a Co-solvent: In some instances, a small percentage of a co-solvent like ethanol or PEG can improve solubility, but this must be validated for compatibility with your assay.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure maximum stability of your stock solutions, follow these guidelines:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous polar aprotic solvent such as DMSO.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Light Protection: Store aliquots in amber vials or wrap them in foil to protect from light.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound in your assay buffer, you can perform a simple time-course experiment. Prepare the antagonist in your buffer at the final working concentration and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and measure its concentration using a suitable analytical method like HPLC-UV. A decrease in the peak area corresponding to the intact compound over time indicates degradation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound in functional assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound in pre-warmed, pH-stable aqueous buffer immediately before each experiment. Avoid letting the diluted compound sit at room temperature for extended periods. |
| Inaccurate Agonist Concentration | Ensure you are using a consistent and appropriate concentration of the CaSR agonist (e.g., Ca2+). This should typically be around the EC80 to provide a sufficient window to observe antagonism. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. Over-passaging can lead to changes in receptor expression levels and signaling efficiency. |
| Assay Variability | Optimize your assay parameters, including cell seeding density, incubation times, and reagent concentrations. Always include positive (a known CaSR antagonist) and negative (vehicle) controls on every plate. |
Issue 2: Low or no observable antagonist activity.
| Potential Cause | Troubleshooting Step |
| Complete Compound Degradation | Verify the integrity of your solid compound and stock solution. If possible, confirm the identity and purity using analytical methods like LC-MS or NMR. Prepare a fresh stock solution from new solid material. |
| Sub-optimal Assay Conditions | The CaSR is a complex GPCR. Ensure your assay buffer contains the appropriate concentrations of ions (e.g., Ca2+, Mg2+) and is at the correct pH to support receptor activity. |
| High Agonist Concentration | If the agonist concentration is too high (saturating), it can be difficult to overcome with a competitive antagonist. Perform an agonist dose-response curve to determine the EC80 and use that concentration for your antagonist assays. |
| Incorrect Receptor Expression | Confirm that your cell line is expressing a functional CaSR. You can do this by running a dose-response curve with a known CaSR agonist and observing the expected signaling (e.g., intracellular calcium mobilization). |
Data Presentation
Table 1: General Stability Profile of this compound in Aqueous Solutions
Note: This data is generalized based on the stability of similar heterocyclic compounds. Specific stability testing is highly recommended for your experimental conditions.
| Condition | Solvent/Buffer | Temperature | Light Exposure | Expected Stability |
| Hydrolytic | Acidic (pH < 5) | Room Temp / 37°C | N/A | Labile |
| Neutral (pH 7.0-7.4) | Room Temp / 37°C | N/A | Moderately Stable | |
| Basic (pH > 8) | Room Temp / 37°C | N/A | Labile | |
| Oxidative | Aqueous Buffer + Air | Room Temp / 37°C | Ambient | Moderately Stable |
| Aqueous Buffer + H₂O₂ | Room Temp | N/A | Labile | |
| Photolytic | Aqueous Buffer | Room Temp | UV / Direct Light | Labile |
Table 2: Recommended Handling and Storage Summary
| Form | Solvent | Storage Temperature | Maximum Recommended Storage | Notes |
| Solid Powder | N/A | -20°C or 4°C | Up to 2 years | Keep desiccated. |
| DMSO Stock Solution | Anhydrous DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | Assay Buffer (pH 7.2-7.4) | N/A | Use immediately | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your dose-response curve.
-
Just before adding to the cells, perform the final dilution of each DMSO concentration into your pre-warmed aqueous assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Protocol 2: Measuring CaSR Antagonist Activity using a FLIPR Assay
This protocol outlines the measurement of CaSR antagonist activity by monitoring changes in intracellular calcium ([Ca²⁺]i) using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Plating:
-
Seed HEK293 cells stably expressing the human CaSR into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). This typically involves dissolving the dye in an assay buffer containing HBSS and 20 mM HEPES. Probenecid may be included to prevent dye leakage.
-
Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
-
Antagonist Addition:
-
Prepare a dilution plate containing the various concentrations of this compound in the assay buffer.
-
Using the FLIPR instrument, add the antagonist solutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Addition and Signal Detection:
-
Prepare an agonist plate containing the CaSR agonist (e.g., CaCl₂) at a concentration corresponding to its EC80.
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading protocol. The instrument will establish a baseline fluorescence reading for several seconds.
-
The instrument will then add the agonist solution to the cell plate and continue to record the fluorescence signal over time (typically 60-180 seconds).
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium.
-
Plot the peak fluorescence response (or area under the curve) against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value of the antagonist.
-
Mandatory Visualizations
Caption: Simplified CaSR Gq/11 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and testing this compound in a FLIPR assay.
Caption: Logical workflow for troubleshooting common issues with this compound experiments.
Optimizing incubation time and concentration for "CaSR antagonist-1" in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and concentration for "CaSR antagonist-1" in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a selective inhibitor of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). It functions as a negative allosteric modulator, blocking the downstream signaling pathways activated by the CaSR. The CaSR primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[1] Another major signaling cascade stimulated by CaSR is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] By inhibiting the CaSR, "this compound" can block these signaling events.
Q2: What is the IC50 of "this compound"?
A2: "this compound" has a reported half-maximal inhibitory concentration (IC50) of 50 nM.[2][3] This value serves as a starting point for determining the optimal concentration in your specific cell-based assay.
Q3: What are the common cell-based assays used to assess the activity of "this compound"?
A3: Common cell-based assays to evaluate the efficacy of "this compound" include:
-
Intracellular Calcium ([Ca2+]i) Mobilization Assays: To measure the inhibition of CaSR-mediated calcium release from intracellular stores.
-
ERK1/2 Phosphorylation Assays: To quantify the reduction in CaSR-induced ERK1/2 activation.
-
Cell Proliferation/Viability Assays (e.g., MTT, WST-1): To assess the impact of CaSR inhibition on cell growth and survival.
-
Cell Migration and Invasion Assays: To determine the effect of the antagonist on cancer cell motility.
Q4: How should I prepare a stock solution of "this compound"?
A4: It is recommended to dissolve "this compound" in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). For cell-based experiments, this stock solution should be further diluted in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: No or Weak Antagonistic Effect Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of "this compound" concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |
| Inadequate Incubation Time | Optimize the pre-incubation time with the antagonist before adding the CaSR agonist. A time-course experiment (e.g., 15 min, 30 min, 1h, 4h) is recommended. For proliferation assays, longer incubation times (e.g., 24h, 48h, 72h) may be necessary. |
| Low CaSR Expression in Cells | Confirm the expression of CaSR in your chosen cell line using techniques like Western blot or qPCR. Consider using a cell line known to have high CaSR expression or a recombinant cell line overexpressing CaSR. |
| Agonist Concentration Too High | If you are using a CaSR agonist to stimulate the receptor, its concentration might be too high, making it difficult for the antagonist to compete. Perform an agonist dose-response curve and use a concentration that gives a submaximal response (e.g., EC80). |
| Compound Instability | Ensure the "this compound" stock solution is properly stored (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: High Background Signal or Cell Toxicity
| Possible Cause | Troubleshooting Step |
| High Antagonist Concentration | High concentrations of "this compound" may lead to off-target effects or cellular toxicity. Determine the maximum non-toxic concentration of the antagonist by performing a cell viability assay. |
| Solvent (DMSO) Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
| Cell Seeding Density | Inappropriate cell seeding density can affect assay performance. Optimize the cell number per well to ensure cells are in a logarithmic growth phase and form a healthy monolayer. |
| Assay Reagent Issues | Ensure that all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents as needed. |
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for CaSR antagonists based on published data for similar compounds, which can be adapted for "this compound".
Table 1: Recommended Starting Concentrations and Incubation Times for "this compound" in Various Assays
| Assay Type | Recommended Starting Concentration Range | Recommended Pre-incubation Time with Antagonist | Total Incubation Time | Reference Compound |
| Intracellular Calcium Mobilization | 10 nM - 1 µM | 20 - 45 minutes | Assay-dependent (typically short-term) | NPS-2143, Calhex 231 |
| ERK1/2 Phosphorylation | 50 nM - 5 µM | 30 minutes - 2 hours | 5 - 30 minutes (post-agonist stimulation) | Calhex 231 |
| Cell Proliferation (MTT) | 100 nM - 10 µM | Not Applicable (co-incubation) | 24 - 72 hours | NPS-2143 |
| Cell Migration/Invasion | 1 µM - 10 µM | Not Applicable (co-incubation) | 24 - 48 hours | NPS-2143 |
Experimental Protocols
Protocol 1: Intracellular Calcium ([Ca2+]i) Mobilization Assay
-
Cell Plating: Seed cells expressing CaSR into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add different concentrations of "this compound" to the wells and incubate for 20-45 minutes at room temperature or 37°C.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add a pre-determined concentration (e.g., EC80) of a CaSR agonist (e.g., CaCl2 or a specific agonist peptide) and immediately begin recording the fluorescence signal for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the level of intracellular calcium mobilization. Plot the antagonist concentration against the response to determine the IC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Plating and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of "this compound" for 30 minutes to 2 hours.
-
Agonist Stimulation: Add a CaSR agonist at its EC80 concentration and incubate for 5-15 minutes.
-
Cell Lysis: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a suitable secondary antibody and chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Protocol 3: Cell Proliferation Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of "this compound". Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.
Visualizations
Caption: CaSR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Optimizing Antagonist Conditions.
References
Technical Support Center: Troubleshooting Unexpected Pharmacological Responses to "Calcilytics"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with calcilytics.
Frequently Asked Questions (FAQs)
General
Q1: What are calcilytics and what is their primary mechanism of action?
Calcilytics are a class of drugs that act as negative allosteric modulators (NAMs) of the Calcium-Sensing Receptor (CaSR).[1] By binding to a site distinct from the natural calcium-binding site, they reduce the receptor's sensitivity to extracellular calcium.[2][3] In the parathyroid glands, this inhibition of the CaSR stimulates the secretion of parathyroid hormone (PTH).
Q2: What are the intended therapeutic applications of calcilytics?
Initially, calcilytics were investigated as an oral treatment for osteoporosis, with the goal of stimulating bone formation through transient increases in PTH. More recent research has focused on their potential for treating rare genetic disorders such as autosomal dominant hypocalcemia (ADH), where they may help to normalize low blood calcium levels. There is also emerging interest in their use for other conditions like asthma.
Troubleshooting Unexpected Responses
Q3: We are not observing the expected increase in PTH secretion after treating parathyroid cells with a calcilytic. What could be the reason?
Several factors could be responsible for a lack of the expected response:
-
Cell Viability and Receptor Expression: Ensure that the parathyroid cells are healthy and express adequate levels of functional CaSR. Cell passage number and culture conditions can influence receptor expression.
-
Compound Integrity: Confirm the concentration and stability of your calcilytic compound. Improper storage or degradation can lead to a loss of activity.
-
Assay Conditions: The concentration of extracellular calcium in your assay buffer is a critical parameter. The inhibitory effect of a calcilytic will be most pronounced at calcium concentrations that would normally partially suppress PTH secretion.
-
Variable G-protein Coupling: The CaSR is known to couple to multiple G-protein subtypes, including Gq/11, Gi/o, Gs, and G12/13. The specific G-protein expression profile of your cells will dictate the downstream signaling cascade and the magnitude of PTH release.
Q4: We are observing a significantly weaker or no response to our calcilytic in a different CaSR-expressing cell line. What could explain this variability?
This is a frequently encountered issue and can be attributed to several factors:
-
Different G-protein Expression Profiles: As mentioned previously, the specific complement of G-proteins within a cell line will determine the cellular response. A cell line that predominantly expresses G-proteins that are not strongly linked to the signaling pathway for PTH secretion will exhibit a weaker response.
-
Receptor Density and Desensitization: Variations in the level of CaSR expression and the cellular machinery responsible for receptor desensitization and internalization can differ between cell lines, which will affect the strength and duration of the observed response.
-
Off-Target Effects: At higher concentrations, certain calcilytics may exhibit off-target effects that could counteract the intended response. For instance, some calcilytics have been shown to inhibit voltage-gated calcium channels, which could interfere with secretion processes.
Q5: Our calcilytic is causing a decrease in cell viability at higher concentrations. Is this an expected outcome?
While calcilytics are generally reported to have a good safety profile, off-target effects at higher concentrations can induce cytotoxicity. For example, the calcilytic NPS-2143 has been demonstrated to inhibit L-type voltage-gated calcium channels, which could disrupt cellular calcium homeostasis and, in certain cell types, lead to cell death. It is essential to establish the therapeutic window for your specific calcilytic and utilize concentrations that are selective for the CaSR.
Q6: In our in vivo osteoporosis model, long-term administration of a calcilytic resulted in bone loss, which is the opposite of the intended anabolic effect. What could explain this paradoxical result?
This unexpected and paradoxical outcome was observed during clinical trials with the calcilytic ronacaleret. The primary reason for this is the duration of PTH elevation .
-
Transient vs. Sustained PTH Levels: The desired anabolic effects on bone are associated with intermittent or transient increases in PTH levels.
-
Mild Hyperparathyroidism: The prolonged elevation of PTH, as was observed with ronacaleret, can induce a state of mild hyperparathyroidism. This chronic stimulation of bone turnover leads to a net loss of bone, particularly at cortical sites. Therefore, the pharmacokinetic profile of the calcilytic is a critical factor in determining its ultimate effect on bone metabolism.
Data Summary Tables
Table 1: On-Target Potency of Common Calcilytics
| Calcilytic | Target | Assay | Potency (IC50/EC50) |
| NPS-2143 | Human CaSR | Inhibition of intracellular Ca2+ increase in HEK293 cells | IC50 = 43 nM |
| Bovine CaSR | Stimulation of PTH secretion from parathyroid cells | EC50 = 41 nM | |
| Ronacaleret | Human CaSR | Stimulation of PTH release | Dose-dependent |
Table 2: Known Off-Target Activities of Selected Calcilytics
| Calcilytic | Off-Target | Effect | Potency |
| NPS-2143 | L-type voltage-gated Ca2+ channels | Inhibition | Micromolar range |
| Calhex-231 | Voltage-gated Ca2+ channels | Inhibition | Micromolar range |
Note: Quantitative data for off-target effects are often less precisely defined than for on-target activity. It is advisable to conduct selectivity profiling for your specific compound of interest.
Experimental Protocols
Protocol 1: In Vitro PTH Secretion Assay
This protocol outlines a method for measuring PTH secretion from dispersed parathyroid cells in response to treatment with a calcilytic.
Materials:
-
Isolated parathyroid cells
-
Culture medium (e.g., DMEM/F12)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Calcilytic compound
-
Vehicle control (e.g., DMSO)
-
PTH ELISA kit
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader for ELISA
Procedure:
-
Cell Preparation: Isolate parathyroid cells using a standard enzymatic digestion protocol. Resuspend the cells in culture medium supplemented with BSA and HEPES.
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere.
-
Pre-incubation: Gently wash the cells with a low-calcium buffer to remove any pre-existing PTH.
-
Treatment: Prepare a range of concentrations of your calcilytic compound in a buffer containing a fixed, intermediate calcium concentration (e.g., 0.5 - 1.0 mM). Include a vehicle control.
-
Incubation: Add the calcilytic solutions and vehicle control to the appropriate wells and incubate for a defined time (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Following incubation, carefully collect the supernatant from each well.
-
PTH Measurement: Quantify the PTH concentration in the collected supernatants using a commercial PTH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured PTH concentration against the corresponding calcilytic concentration to generate a dose-response curve.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol provides a method for measuring changes in intracellular calcium ([Ca2+]i) in CaSR-expressing cells (e.g., HEK293-CaSR) in response to a calcilytic.
Materials:
-
CaSR-expressing cells (e.g., HEK293-CaSR)
-
Culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Calcilytic compound
-
CaSR agonist (e.g., CaCl2)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed the CaSR-expressing cells in a 96-well black, clear-bottom plate and allow them to grow to confluence.
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBS.
-
Incubation: Remove the culture medium and add the dye loading buffer to the cells. Incubate for 30-60 minutes at 37°C in a dark environment.
-
Washing: Gently wash the cells with HBS to remove any extracellular dye.
-
Compound Preparation: Prepare serial dilutions of your calcilytic compound and a high concentration of the CaSR agonist (e.g., 5 mM CaCl2) in HBS.
-
Measurement:
-
Place the plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the different concentrations of the calcilytic compound and record any changes in fluorescence to assess for intrinsic agonist or antagonist activity.
-
After a brief incubation with the calcilytic, add the CaSR agonist (CaCl2) and record the subsequent change in fluorescence. The calcilytic should inhibit the increase in [Ca2+]i induced by the agonist.
-
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2). Plot the response against the calcilytic concentration to determine the IC50.
Visualizations
Caption: CaSR Signaling Pathways and the Action of Calcilytics.
Caption: Troubleshooting Workflow for Unexpected Calcilytic Responses.
References
Validation & Comparative
A Comparative Guide to In Vivo Efficacy of CaSR Antagonists: NPS-2143 and an Analog of "CaSR antagonist-1"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two Calcium-Sensing Receptor (CaSR) antagonists: the well-characterized NPS-2143 and a representative analog of the compound marketed as "CaSR antagonist-1". Due to the limited publicly available in vivo efficacy data for the specific compound designated "this compound", this guide will utilize data for a closely related and well-documented compound, JTT-305 , to provide a meaningful in vivo comparison with NPS-2143.
Introduction to "this compound"
The compound marketed as "this compound" is described as a CaSR antagonist with an IC50 of 50 nM. The primary scientific literature associated with this compound focuses on its rational design to eliminate Pregnane X Receptor (PXR) activation, a property that can lead to undesirable drug-drug interactions. While in vitro potency and pharmacokinetic data are available, to date, there is a lack of published in vivo efficacy studies demonstrating its effects on key physiological parameters such as plasma parathyroid hormone (PTH) and calcium levels.
In Vitro and Pharmacokinetic Profile of "this compound" Analog
The compound identified as "this compound" corresponds to compound 8 in the publication by Ramanjulu JM, et al. (ACS Med Chem Lett. 2021). The following table summarizes its key in vitro and pharmacokinetic parameters.
| Parameter | "this compound" (Compound 8) |
| In Vitro Potency | |
| CaSR IC50 | 50 nM |
| hPXR Activation EC50 | >50 µM |
| Pharmacokinetics (Rat) | |
| Oral Bioavailability (F%) | 25% |
| Cmax (30 mg/kg, p.o.) | 10.8 µM |
| Tmax (30 mg/kg, p.o.) | 1.0 h |
| AUC (0-24h) (30 mg/kg, p.o.) | 45.7 µM·h |
Comparative In Vivo Efficacy: NPS-2143 vs. JTT-305
To provide a robust in vivo comparison, this guide will focus on NPS-2143 and JTT-305, another potent and orally active CaSR antagonist with published in vivo efficacy data in relevant animal models. Both compounds are classified as "calcilytics," which act by antagonizing the CaSR to stimulate the endogenous secretion of parathyroid hormone (PTH).
Summary of In Vivo Efficacy Data
The following table summarizes the in vivo effects of NPS-2143 and JTT-305 on plasma PTH and bone formation in ovariectomized (OVX) rats, a common animal model for postmenopausal osteoporosis.
| Parameter | NPS-2143 | JTT-305 |
| Animal Model | Ovariectomized (OVX) Rats | Ovariectomized (OVX) Rats |
| Administration | Oral (p.o.) | Oral (p.o.) |
| Dosage | 100 µmol/kg | 0.3, 1, or 3 mg/kg |
| Effect on Plasma PTH | Sustained elevation of plasma PTH levels. | Transient, dose-dependent elevation of serum PTH concentrations[1]. |
| Effect on Bone Mineral Density (BMD) | No significant increase in BMD when administered alone[2]. | Prevented OVX-induced decreases in cancellous and total bone mineral density (BMD) at 1 and 3 mg/kg[1]. |
| Effect on Bone Formation | Increased bone formation markers. | Increased mineralizing surface and bone formation rate at 3 mg/kg[1]. |
| Reference | Gowen et al., 2000 | Kimura et al., 2011[1] |
Experimental Protocols
In Vivo Study of NPS-2143 in Ovariectomized Rats
-
Animal Model: Six-month-old virgin Sprague-Dawley rats were ovariectomized to induce osteopenia.
-
Compound Administration: NPS-2143 was administered daily by oral gavage at a dose of 100 µmol/kg for 8 weeks.
-
Endpoint Measurements: Plasma PTH levels were measured at various time points after administration. Bone mineral density (BMD) was quantified by dual-energy x-ray absorptiometry (DXA) at baseline and at 4 and 8 weeks of treatment. Bone formation was assessed by dynamic bone histomorphometry.
In Vivo Study of JTT-305 in Ovariectomized Rats
-
Animal Model: Female Sprague-Dawley rats were ovariectomized.
-
Compound Administration: JTT-305 was administered orally once daily at doses of 0.3, 1, or 3 mg/kg for 12 weeks, starting immediately after ovariectomy.
-
Endpoint Measurements: Serum PTH concentrations were measured at various time points after administration. Bone mineral density (BMD) of the proximal tibia was measured by peripheral quantitative computed tomography (pQCT). Bone histomorphometry was performed on the proximal tibia to assess bone formation parameters.
Signaling Pathways and Experimental Workflow
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. Its activation by extracellular calcium initiates a signaling cascade that, in the parathyroid gland, inhibits the secretion of PTH. CaSR antagonists block this interaction, leading to increased PTH release.
Caption: CaSR signaling pathway and the mechanism of action of CaSR antagonists.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of CaSR antagonists in an animal model of osteoporosis.
Caption: A generalized experimental workflow for in vivo studies of CaSR antagonists.
Conclusion
While both NPS-2143 and JTT-305 are effective oral CaSR antagonists that stimulate PTH secretion, their in vivo efficacy profiles in preclinical models show notable differences. JTT-305 demonstrates a more favorable profile for bone anabolism due to its transient stimulation of PTH, leading to increased bone mineral density in ovariectomized rats. In contrast, the more sustained PTH elevation induced by NPS-2143 did not result in a significant anabolic effect on bone when administered alone in the same model. The rational design of newer CaSR antagonists, such as the compound marketed as "this compound", focuses on optimizing pharmacokinetic properties and minimizing off-target effects to achieve a therapeutic profile conducive to bone formation. Further in vivo efficacy studies on these newer compounds are warranted to fully elucidate their therapeutic potential.
References
A Head-to-Head Comparison of Calcilytics for Osteoporosis Treatment: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of various calcilytic compounds investigated for the treatment of osteoporosis. It is intended for researchers, scientists, and drug development professionals in the field of bone metabolism and therapeutics.
Introduction
Calcilytics are a class of small molecule antagonists of the Calcium-Sensing Receptor (CaSR). By transiently blocking the CaSR on parathyroid gland cells, they induce a pulsatile release of endogenous parathyroid hormone (PTH).[1][2] This intermittent elevation of PTH is intended to produce a net anabolic effect on bone, increasing bone mineral density (BMD) and potentially reducing fracture risk, thereby offering an oral alternative to injectable PTH-based therapies.[2] However, the clinical development of calcilytics for osteoporosis has been met with mixed results, with some candidates failing to demonstrate significant efficacy. This guide summarizes the available preclinical and clinical data for prominent calcilytic compounds to facilitate a comparative understanding of their performance.
Mechanism of Action: The Calcilytic Pathway
Calcilytics exert their effect by modulating the CaSR signaling pathway in the parathyroid gland. The following diagram illustrates this mechanism.
Preclinical Efficacy of Calcilytics in Ovariectomized (OVX) Rat Models
The ovariectomized (OVX) rat is a widely used preclinical model for postmenopausal osteoporosis. The following table summarizes the effects of different calcilytics on bone parameters in this model.
| Compound | Dose | Duration | Key Findings | Reference |
| ATF936 | 30 mg/kg/day (oral) | 8 weeks | Increased bone mineral density, cancellous bone volume, and cortical and trabecular thickness in the proximal tibia metaphysis. | |
| MK-5442 (JTT-305) | Not specified | Not specified | Increased bone formation in studies of ovariectomized rats. |
Clinical Trial Data: A Comparative Overview
Clinical trials have evaluated several calcilytics in healthy volunteers and postmenopausal women with osteoporosis. The tables below present a comparative summary of the key findings.
Pharmacodynamic Effects: PTH Response
A critical aspect of calcilytic action is the induction of a transient PTH pulse.
| Compound | Study Population | Dose | Peak PTH Increase (fold-change from baseline) | Duration of PTH Elevation | Reference |
| ATF936 | Healthy humans | 40, 70, 140 mg (single oral dose) | 1.9, 3.6, 6.0 | Returned to normal at 24h post-dose. | |
| MK-5442 | Postmenopausal women with osteoporosis | 5, 7.5, 10, 15 mg (daily) | 3- to 6-fold | Remained 2- to 3-fold above baseline at 4h, returned to baseline by 24h. | |
| Ronacaleret | Postmenopausal women with low BMD | 100, 200, 300, 400 mg (daily) | Prolonged relative to teriparatide. | Prolonged | |
| AXT914 | Healthy volunteers & postmenopausal women | 45, 60 mg (daily) | Not specified | Transient and reproducible. |
Effects on Bone Turnover Markers (BTMs)
Changes in bone formation and resorption markers provide insights into the anabolic window.
| Compound | Study Population | Duration | Bone Formation Markers (e.g., P1NP, BSAP) | Bone Resorption Markers (e.g., CTX, NTX) | Reference |
| MK-5442 | Postmenopausal women with osteoporosis | 6 months | Significant increases in P1NP and BSAP. | Initially decreased, then significantly increased. | |
| Ronacaleret | Postmenopausal women with low BMD | 12 months | Increased. | Increased. | |
| AXT914 | Postmenopausal women | 4 weeks | No expected changes. | Not specified |
Effects on Bone Mineral Density (BMD)
The ultimate measure of efficacy for an osteoporosis treatment is its effect on BMD.
| Compound | Study Population | Duration | Lumbar Spine BMD (% change) | Total Hip BMD (% change) | Key Outcome | Reference | |---|---|---|---|---|---| | MK-5442 | Postmenopausal women with osteoporosis | 6 months | No statistically significant difference vs. placebo. | No statistically significant difference vs. placebo. | Did not increase BMD vs. placebo. | | | MK-5442 | Postmenopausal women on long-term bisphosphonates | 12 months | Declined from baseline. | Declined from baseline. | Not a viable option for osteoporosis treatment. | | | Ronacaleret | Postmenopausal women with low BMD | 12 months | 0.3-1.6% (significantly lower than teriparatide and alendronate) | Small decreases. | Modestly increased lumbar spine BMD, decreased hip BMD. | | | JTT-305/MK-5442 | Postmenopausal women | 6 months | No significant increase over placebo. | Not specified | No significant increase in BMD. | | | AXT914 | Postmenopausal women | 4 weeks | Not specified | Not specified | Did not translate into a bone anabolic response. | |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
The OVX rat model is a standard preclinical model for studying postmenopausal osteoporosis.
-
Animal Model: Typically, adult female Sprague-Dawley or Wistar rats are used.
-
Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham surgery group serves as the control.
-
Treatment: Following a recovery period, animals are treated with the calcilytic compound or a vehicle control, usually via oral gavage.
-
Endpoints: Key endpoints include changes in bone mineral density (measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT)), bone microarchitecture, and biomechanical strength.
Clinical Trial Methodology for Osteoporosis
Clinical trials for osteoporosis therapies typically involve postmenopausal women with low bone mineral density.
-
Study Design: Randomized, double-blind, placebo-controlled, and often active-comparator (e.g., alendronate, teriparatide) controlled trials are the gold standard.
-
Participant Population: Postmenopausal women with a bone mineral density T-score of -2.5 or below at the lumbar spine or femoral neck are commonly enrolled.
-
Primary Endpoint: The primary efficacy endpoint is typically the percent change in lumbar spine BMD from baseline after a specified treatment period (e.g., 6 or 12 months).
-
Secondary Endpoints: These often include changes in BMD at other sites (e.g., total hip, femoral neck), changes in bone turnover markers, and safety and tolerability assessments.
-
BMD Measurement: BMD is measured using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Marker Analysis: Serum and urine samples are collected at baseline and various time points throughout the study to measure markers of bone formation (e.g., procollagen type I N-terminal propeptide - P1NP, bone-specific alkaline phosphatase - BSAP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, N-terminal telopeptide of type I collagen - NTX).
Conclusion
The development of oral calcilytics for osteoporosis has been challenging. While these compounds effectively induce a transient release of PTH, this has not consistently translated into significant anabolic effects on bone in clinical trials. Several compounds, including MK-5442, ronacaleret, and AXT914, failed to demonstrate a clinically meaningful increase in BMD and, in some cases, led to bone loss at certain skeletal sites. The reasons for this disconnect between the intended mechanism and clinical outcome are likely multifactorial and may involve the magnitude and duration of PTH elevation, as well as potential off-target effects. Further research is needed to optimize the pharmacodynamic and pharmacokinetic profiles of calcilytics to achieve a therapeutic window that favors bone formation over resorption.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of "CaSR antagonist-1" on its primary target, the Calcium-Sensing Receptor (CaSR), and its potential cross-reactivity with the related G-protein coupled receptors (GPCRs), GPRC6A and the sweet and umami taste receptor T1R1/T1R3. The information presented is supported by experimental data and detailed methodologies to assist researchers in assessing the selectivity profile of this compound.
Introduction
"this compound" is a potent antagonist of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis, with a reported half-maximal inhibitory concentration (IC50) of 50 nM[1]. CaSR belongs to the Class C family of G-protein coupled receptors, which also includes the GPRC6A receptor and the T1R family of taste receptors (T1R1, T1R2, and T1R3). Given the structural and functional similarities within this receptor family, particularly in their roles as sensors of extracellular ligands such as ions and amino acids, investigating the potential for cross-reactivity of CaSR antagonists is crucial for understanding their specificity and potential off-target effects. This guide focuses on the comparative activity of "this compound" and its close structural analog, NPS-2143, against CaSR, GPRC6A, and T1R1/T1R3.
Comparative Activity of CaSR Antagonists
The following table summarizes the known inhibitory activities of "this compound" and the related compound NPS-2143 against CaSR and GPRC6A. Due to the limited publicly available data on the direct activity of "this compound" on GPRC6A and T1R receptors, data for the well-characterized CaSR antagonist NPS-2143 is included as a key reference for potential cross-reactivity.
| Compound | Target Receptor | Potency (IC50) | Fold Selectivity (vs. CaSR) | Reference |
| This compound | Human CaSR | 50 nM | - | [1] |
| NPS-2143 | Human CaSR | 43 nM | - | [2][3] |
| NPS-2143 | Mouse GPRC6A | ~10 µM | ~233-fold | [4] |
| NPS-2143 | Human T1R1/T1R3 | Kokumi taste suppression | Not Quantified |
Note: A higher IC50 value indicates lower potency.
The data indicates that while NPS-2143 is a potent antagonist of the CaSR, its activity on GPRC6A is significantly lower, demonstrating a selectivity of over 200-fold for the CaSR. This suggests that "this compound", being structurally similar, is also likely to exhibit a favorable selectivity profile for CaSR over GPRC6A.
Furthermore, the ability of NPS-2143 to suppress "kokumi" taste, a sensation of richness and complexity in food that is modulated by CaSR and linked to umami and sweet taste perception, suggests an interaction with the T1R taste receptors. However, quantitative inhibitory data for T1R1/T1R3 is not yet available.
Signaling Pathways and Experimental Workflows
To assess the cross-reactivity of "this compound", functional cell-based assays are employed to measure the downstream signaling events upon receptor activation in the presence and absence of the antagonist.
CaSR and GPRC6A Signaling Pathway
CaSR and GPRC6A are both Gq-coupled GPCRs. Upon activation by their respective agonists (e.g., extracellular Ca2+ for CaSR, L-amino acids for GPRC6A), they activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which can be measured using fluorescent calcium indicators.
Caption: CaSR and GPRC6A Gq-mediated signaling pathway.
T1R1/T1R3 (Umami/Sweet) Signaling Pathway
The umami (T1R1/T1R3) and sweet (T1R2/T1R3) taste receptors also signal through a G-protein-coupled pathway, leading to intracellular calcium mobilization.
Caption: T1R1/T1R3 (Umami/Sweet) signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
A typical workflow to determine the selectivity of "this compound" involves expressing the target receptors (CaSR, GPRC6A, T1R1/T1R3) in a suitable cell line (e.g., HEK293) and then performing a functional assay, such as an intracellular calcium mobilization assay.
Caption: Workflow for assessing antagonist cross-reactivity.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of "this compound" to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target receptors.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.
-
After 24 hours, transiently transfect the cells with expression plasmids for human CaSR, human GPRC6A, or human T1R1 and T1R3 using a suitable transfection reagent according to the manufacturer's instructions.
2. Calcium Assay:
-
24-48 hours post-transfection, remove the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Prepare serial dilutions of "this compound" in HBSS.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of the appropriate agonist (e.g., CaCl2 for CaSR, L-arginine for GPRC6A, or a combination of L-glutamate and inosine monophosphate for T1R1/T1R3) at a concentration that elicits a submaximal response (EC80).
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the agonist solution to the wells and immediately measure the change in fluorescence over time.
3. Data Analysis:
-
The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The available data for the structurally related CaSR antagonist NPS-2143 suggests that "this compound" is likely to be a selective inhibitor of the Calcium-Sensing Receptor with significantly lower potency against the related GPRC6A receptor. The observed effect of NPS-2143 on kokumi taste perception indicates a potential for interaction with T1R taste receptors, although this requires further quantitative investigation. The provided experimental protocols offer a robust framework for researchers to independently verify the selectivity profile of "this compound" and other CaSR modulators against related Class C GPCRs. This information is critical for the development of highly selective therapeutic agents targeting the CaSR with minimal off-target effects.
References
Benchmarking "CaSR antagonist-1" against the first generation of "calcilytics"
In the landscape of therapeutic agents targeting the Calcium-Sensing Receptor (CaSR), a new contender, "CaSR antagonist-1," has emerged, prompting a comparative evaluation against the first generation of "calcilytics." This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals, focusing on the mechanism of action, in vitro potency, and in vivo efficacy of these compounds.
Mechanism of Action: Antagonizing the Calcium-Sensing Receptor
Both this compound and first-generation calcilytics, such as NPS-2143 and Ronacaleret, function as negative allosteric modulators of the CaSR. The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis. By antagonizing this receptor, these compounds inhibit the signaling pathway that is normally activated by extracellular calcium. This inhibition leads to a transient increase in the secretion of parathyroid hormone (PTH). The pulsatile release of PTH is a key mechanism for stimulating bone formation, making CaSR antagonists promising therapeutic agents for conditions like osteoporosis.
Caption: CaSR Signaling Pathway and Point of Antagonist Inhibition.
In Vitro Potency
The inhibitory concentration (IC50) is a critical measure of a drug's potency. It indicates the concentration of an antagonist required to inhibit 50% of a specific biological response.
| Compound | IC50 (CaSR) | Cell Line |
| This compound | 50 nM | Not Specified |
| NPS-2143 | 43 nM | HEK293 cells expressing human CaSR |
Note: Direct comparison of IC50 values should be made with caution as the specific experimental conditions for this compound have not been detailed in the available literature.
In Vivo Efficacy: Preclinical and Clinical Data
First-Generation Calcilytics: NPS-2143 and Ronacaleret
-
Effect on PTH Secretion: In vivo studies in rats have shown that NPS-2143 leads to a sustained increase in plasma PTH levels.
-
Effect on Bone: Daily oral administration of NPS-2143 to ovariectomized (OVX) rats, an animal model for osteoporosis, resulted in a significant increase in bone turnover. However, this did not translate to a net increase in bone mineral density (BMD). When co-administered with estrogen, which has an anti-resorptive effect, a significant increase in bone mass was observed compared to either treatment alone.
-
Effect on PTH Secretion: In ovariectomized rats, oral administration of Ronacaleret resulted in a dose-dependent increase in PTH release.
-
Effect on Bone Formation: At a dose of 120 mg/kg in ovariectomized rats, Ronacaleret significantly enhanced bone formation rates.
-
Clinical Data: In postmenopausal women, Ronacaleret demonstrated dose-dependent increases in bone formation markers such as osteocalcin and bone-specific alkaline phosphatase. However, the increases in lumbar spine BMD after 12 months were modest (0.3-1.6%) and significantly lower than those achieved with teriparatide (9.1%). Furthermore, small decreases in BMD were observed at the total hip, femoral neck, and trochanter. The prolonged elevation of PTH with Ronacaleret treatment has been suggested to induce a state of mild hyperparathyroidism.
-
Pharmacokinetics: Ronacaleret has a terminal half-life of 4-5 hours in humans.
This compound
Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data for this compound.
Summary of Performance
| Feature | This compound | NPS-2143 | Ronacaleret |
| In Vitro Potency (IC50) | 50 nM | 43 nM | Not specified in provided results |
| In Vivo PTH Secretion | Data not available | Sustained increase in rats | Dose-dependent increase in rats |
| In Vivo Bone Formation | Data not available | Increased bone turnover in OVX rats; increased bone mass with estrogen | Enhanced bone formation rate in OVX rats |
| Clinical Efficacy (BMD) | Data not available | Not advanced to later-stage clinical trials for osteoporosis | Modest increase in spine BMD, decrease in hip BMD |
| Pharmacokinetics (Half-life) | Data not available | Reported to have a long-acting profile | 4-5 hours in humans |
Experimental Protocols
In Vitro CaSR Antagonist Assay (General Protocol)
A common method to determine the IC50 of CaSR antagonists involves using a human embryonic kidney (HEK293) cell line that stably expresses the human CaSR.
-
Cell Culture: HEK293-CaSR cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Cells are seeded into multi-well plates and grown to a specific confluency.
-
Compound Treatment: Cells are then treated with varying concentrations of the CaSR antagonist.
-
Stimulation: After a pre-incubation period with the antagonist, the cells are stimulated with a known CaSR agonist (e.g., extracellular calcium) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: The intracellular calcium concentration is measured using a fluorescent calcium indicator dye. The change in fluorescence upon agonist stimulation is recorded.
-
Data Analysis: The percentage of inhibition of the agonist response is calculated for each antagonist concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Caption: Workflow for In Vitro CaSR Antagonist IC50 Determination.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis (General Protocol)
The OVX rat is a widely used preclinical model to study postmenopausal osteoporosis.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used.
-
Surgery: A bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss. A sham operation is performed on the control group.
-
Post-operative Recovery: Animals are allowed to recover for a period to allow for the establishment of osteopenia.
-
Treatment: Animals are then treated with the test compound (e.g., CaSR antagonist) or vehicle control for a specified duration (e.g., 8-12 weeks). A positive control group, such as one treated with PTH, may also be included.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured at various skeletal sites (e.g., femur, tibia, lumbar spine) using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Bone Turnover Markers: Serum or urine levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-I) are measured using ELISA or other immunoassays.
-
Histomorphometry: Bone biopsies are analyzed to assess bone microarchitecture and cellular activity.
-
Caption: Workflow for In Vivo Ovariectomized Rat Osteoporosis Model.
Conclusion
Based on the currently available data, both this compound and the first-generation calcilytics demonstrate potent in vitro antagonism of the CaSR. However, the clinical development of first-generation calcilytics for osteoporosis has been challenging. The sustained PTH elevation observed with compounds like NPS-2143 did not lead to a net anabolic effect on bone, and while Ronacaleret did show some effects on bone formation markers, its impact on BMD was limited and accompanied by potential side effects associated with mild hyperparathyroidism.
The key to a successful oral anabolic agent based on CaSR antagonism appears to lie in achieving a specific pharmacokinetic and pharmacodynamic profile that results in a transient, pulsatile release of PTH, mimicking the effect of intermittent PTH injections. The prolonged action of the first-generation compounds may have been their limiting factor.
As more preclinical and clinical data for this compound becomes available, a more definitive comparison of its potential as a therapeutic agent for osteoporosis can be made. Future research should focus on elucidating its pharmacokinetic profile and its long-term effects on bone metabolism in relevant animal models and, eventually, in human clinical trials. The ideal candidate will likely be a compound that can induce a sharp, transient spike in PTH, thereby maximizing the anabolic window for bone formation while minimizing the risk of hypercalcemia and other adverse effects associated with sustained PTH elevation.
Comparative Efficacy of CaSR Antagonist-1: An In Vitro and In Vivo Correlation Guide
This guide provides a comprehensive comparison of "CaSR antagonist-1" with other leading calcium-sensing receptor (CaSR) antagonists, offering researchers, scientists, and drug development professionals a detailed analysis of their respective in vitro and in vivo activities. This document summarizes key performance data, outlines experimental methodologies, and visualizes essential biological and experimental workflows.
Introduction to CaSR Antagonism
The calcium-sensing receptor (CaSR), a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis. By antagonizing this receptor, compounds can stimulate the transient release of parathyroid hormone (PTH), a key regulator of bone metabolism. This mechanism has positioned CaSR antagonists, also known as calcilytics, as potential anabolic agents for the treatment of osteoporosis and other disorders of mineral homeostasis. This guide focuses on "this compound" and compares its activity with established calcilytics such as Ronacaleret, JTT-305/MK-5442, and Encaleret.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for "this compound" and its alternatives, providing a clear comparison of their in vitro potency and in vivo effects on key biomarkers and bone health.
Table 1: In Vitro Activity of CaSR Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | CaSR | Intracellular Calcium Mobilization | - | 50 |
| JTT-305/MK-5442 | Human CaSR | Intracellular Calcium Mobilization | COS-7 cells | 86 |
| Ronacaleret | OATP1B1 | Inhibition Assay | - | 11,000 |
| OATP2B1 | Inhibition Assay | - | 12,000 |
Note: IC50 values for Ronacaleret are for off-target transporter inhibition and not for CaSR antagonism.
Table 2: In Vivo Activity of CaSR Antagonists in Preclinical Models
| Compound | Animal Model | Dosing | Key Findings |
| JTT-305/MK-5442 | Ovariectomized (OVX) Rats | 0.3, 1, or 3 mg/kg, oral, for 12 weeks | Transiently elevated serum PTH. Prevented OVX-induced decrease in cancellous and total bone mineral density (BMD) at 1 and 3 mg/kg. Increased mineralizing surface and bone formation rate at 3 mg/kg.[1][2][3] |
| Ronacaleret | Ovariectomized (OVX) Rats | 30, 60, or 120 mg/kg, oral | Dose-dependent increase in peak plasma levels and PTH release. Significantly enhanced bone formation rates and osteoid perimeter at 120 mg/kg.[4] |
Table 3: In Vivo Activity of CaSR Antagonists in Human Clinical Trials
| Compound | Population | Dosing | Key Findings |
| Ronacaleret | Postmenopausal women with low BMD | 100, 200, 300, or 400 mg once daily for up to 12 months | Increased spine integral (0.49% to 3.9%) and trabecular (1.8% to 13.3%) volumetric BMD (vBMD). Prolonged PTH elevation compared to teriparatide. Small decreases in integral vBMD of the proximal femur (-0.1% to -0.8%).[5] |
| Encaleret (CLTX-305) | Adults with Autosomal Dominant Hypocalcemia Type 1 (ADH1) | Dose-ranging (starting at 30 mg) | Normalized blood and urine calcium levels within five days. Increased mean levels of albumin-corrected blood calcium, intact PTH, and blood magnesium. Decreased blood phosphorus levels and 24-hour urinary calcium excretion. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Intracellular Calcium Mobilization Assay
This assay is a standard method to determine the potency of CaSR antagonists.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into black, clear-bottom 96-well plates and grown to confluence.
2. Compound Preparation and Incubation:
-
"this compound" and comparator compounds are serially diluted in an appropriate assay buffer.
-
The cell culture medium is removed, and the cells are washed with the assay buffer.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer at 37°C in the dark.
3. Measurement of Intracellular Calcium:
-
After dye loading, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of the antagonist.
-
The antagonist is added to the wells, followed by the addition of a CaSR agonist (e.g., extracellular Ca²⁺) to stimulate the receptor.
-
The change in fluorescence, indicating intracellular calcium mobilization, is recorded over time.
4. Data Analysis:
-
The antagonist's effect is measured as the inhibition of the agonist-induced calcium signal.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This model is widely used to evaluate the efficacy of potential osteoporosis treatments.
1. Animal Model:
-
Female Sprague-Dawley or Wistar rats (typically 6 months old) are used.
-
Animals undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.
2. Dosing and Treatment:
-
After a recovery period, the OVX rats are randomly assigned to treatment groups.
-
"this compound" or comparator compounds are administered orally once daily for a specified period (e.g., 12 weeks). A vehicle control group receives the formulation without the active compound.
3. Sample Collection and Analysis:
-
Blood samples are collected at various time points to measure serum PTH levels using an ELISA kit.
-
At the end of the study, animals are euthanized, and bones (e.g., femur, tibia, lumbar vertebrae) are collected.
4. Bone Mineral Density (BMD) Measurement:
-
BMD is measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
5. Bone Histomorphometry:
-
Bone sections are prepared and stained to visualize and quantify bone formation parameters, such as mineralizing surface and bone formation rate.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side assessment of "CaSR antagonist-1" and "SB-423562" in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical assessment of two calcium-sensing receptor (CaSR) antagonists: CaSR antagonist-1 and SB-423562. The objective is to present a side-by-side evaluation of their in vitro and in vivo properties based on available data, to assist researchers in the selection of appropriate tools for their studies in the field of calcium homeostasis and related disorders.
Introduction
The calcium-sensing receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] Antagonists of this receptor, also known as calcilytics, are of significant interest for their potential therapeutic applications, particularly in conditions like osteoporosis, by inducing a transient increase in parathyroid hormone (PTH) secretion.[2] This guide focuses on the preclinical profiles of two such antagonists, this compound and SB-423562.
In Vitro Potency
The in vitro potency of this compound and SB-423562 has been evaluated by measuring their ability to inhibit the activation of the CaSR in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Compound | IC50 (nM) | Assay System |
| This compound | 50 | Not specified |
| SB-423562 | 73 | Not specified |
In Vivo Pharmacodynamics: PTH Response in Rats
A critical pharmacodynamic effect of CaSR antagonists is the stimulation of endogenous PTH secretion. Preclinical studies in rats have been conducted to characterize this response.
SB-423562 has been shown to elicit a transient, dose-dependent increase in plasma PTH levels in rats.[3] At lower doses (1 and 5 mg/kg), the elevated PTH concentrations returned to baseline within 6 hours.[3] Higher doses (45 and 150 mg/kg) resulted in a more sustained elevation of PTH.[3]
Quantitative dose-response data for the effect of this compound on plasma PTH levels in rats is not currently available in the public domain.
Preclinical Pharmacokinetics in Rats
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which in turn influences its efficacy and safety profile.
For a compound referred to as "AA" in a modeling study, which appears to be SB-423562, the following pharmacokinetic parameters were determined in rats:
| Parameter | Value | Unit |
| Elimination Rate Constant (kel) | 0.138 | 1/min |
| Absorption Rate Constant (ka) | 0.0119 | 1/min |
Pharmacokinetic data for this compound in rats, including half-life, clearance, and volume of distribution, is not currently available in the public domain.
Selectivity Profile
The selectivity of a compound for its target receptor over other receptors is a critical determinant of its potential for off-target effects.
A detailed selectivity profile for this compound against other GPCRs and ion channels is not currently available in the public domain.
A detailed selectivity profile for SB-423562 against other GPCRs and ion channels is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
CaSR Signaling Pathway
The calcium-sensing receptor, upon activation by extracellular calcium, initiates a cascade of intracellular signaling events primarily through G-proteins Gq/11 and Gi/o. This leads to the mobilization of intracellular calcium and the inhibition of adenylyl cyclase, respectively, ultimately regulating PTH secretion. CaSR antagonists block these downstream effects.
Caption: Simplified CaSR signaling pathway and the inhibitory action of antagonists.
Experimental Workflow: In Vitro Potency Assay (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a common method to determine the in vitro potency of CaSR antagonists. It measures changes in intracellular calcium levels in response to receptor activation and inhibition.
Caption: General workflow for determining CaSR antagonist potency using a FLIPR assay.
Experimental Workflow: In Vivo PTH Measurement in Rats
This workflow outlines the key steps in assessing the pharmacodynamic effect of CaSR antagonists on PTH levels in a preclinical rat model.
Caption: Workflow for in vivo assessment of PTH response to CaSR antagonists in rats.
Experimental Protocols
In Vitro CaSR Antagonist Potency Assessment using FLIPR
This protocol is a general guideline for determining the potency of CaSR antagonists. Specific parameters may need optimization depending on the cell line and equipment.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CaSR in appropriate media.
-
Seed the cells into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C to allow for dye loading.
-
-
Compound Addition and Agonist Stimulation:
-
Prepare serial dilutions of the CaSR antagonists (this compound or SB-423562) in the assay buffer.
-
Add the antagonist solutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Prepare a solution of a CaSR agonist (e.g., a high concentration of extracellular calcium).
-
Using a FLIPR instrument, add the agonist solution to all wells simultaneously to stimulate the CaSR.
-
-
Data Acquisition and Analysis:
-
The FLIPR instrument will measure the change in fluorescence intensity in each well over time, before and after the addition of the agonist.
-
The antagonist's effect is determined by its ability to reduce the agonist-induced increase in fluorescence.
-
The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo PTH Measurement in Rats by Immunoradiometric Assay (IRMA)
This protocol provides a general framework for the quantification of rat PTH from plasma samples.
-
Sample Collection and Preparation:
-
Following administration of the CaSR antagonist, collect blood samples from the rats at specified time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Immunoradiometric Assay (IRMA):
-
Use a commercially available rat PTH IRMA kit. These kits typically include:
-
Antibody-coated tubes or beads (capture antibody).
-
A radiolabeled antibody (detection antibody, usually with 125I).
-
PTH standards of known concentrations.
-
Wash and assay buffers.
-
-
Pipette standards, controls, and unknown plasma samples into the antibody-coated tubes.
-
Add the radiolabeled detection antibody to each tube.
-
Incubate the tubes to allow for the formation of the "sandwich" complex (capture antibody - PTH - labeled detection antibody). Incubation times and temperatures will be specified in the kit protocol.
-
After incubation, wash the tubes to remove any unbound radiolabeled antibody.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity (counts per minute, CPM) of the standards against their known concentrations.
-
Determine the PTH concentration in the unknown samples by interpolating their CPM values from the standard curve.
-
Plot the plasma PTH concentrations against the time of sample collection to obtain the pharmacokinetic profile of the PTH response.
-
Conclusion
This guide provides a comparative overview of the preclinical data available for this compound and SB-423562. While both compounds demonstrate in vitro potency as CaSR antagonists, there is a significant disparity in the amount of publicly available preclinical data. SB-423562 has been characterized to a greater extent in terms of its in vivo pharmacodynamic effects on PTH secretion in rats. For a more comprehensive side-by-side assessment, further studies are required to elucidate the selectivity profile, pharmacokinetic parameters, and a detailed in vivo dose-response relationship for this compound. Researchers are encouraged to consider these data gaps when selecting a compound for their specific research needs.
References
- 1. genecards.org [genecards.org]
- 2. An orally active calcium-sensing receptor antagonist that transiently increases plasma concentrations of PTH and stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Model of Parathyroid Hormone Modulation by a Negative Allosteric Modulator of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating "NPS-2143" as a Tool Compound for Studying CaSR Biology: A Comparative Guide
For researchers investigating the complex roles of the Calcium-Sensing Receptor (CaSR), the selection of a reliable antagonist is paramount. This guide provides a comprehensive comparison of NPS-2143, a widely used CaSR antagonist, with another notable calcilytic, Ronacaleret. By presenting key experimental data and detailed protocols, this guide aims to assist researchers, scientists, and drug development professionals in making informed decisions for their studies of CaSR biology.
Comparative Analysis of CaSR Antagonists
NPS-2143 and Ronacaleret are both potent, orally active, allosteric antagonists of the CaSR.[1][2][3][4] They function by blocking the receptor's activation by extracellular calcium, thereby stimulating the secretion of parathyroid hormone (PTH).[5] While both compounds share this primary mechanism, their detailed pharmacological profiles and clinical development histories offer important distinctions for researchers selecting a tool compound.
In Vitro Potency and Selectivity
A crucial aspect of a tool compound's utility is its potency and selectivity for the target receptor. The following table summarizes the available data for NPS-2143 and Ronacaleret.
| Parameter | NPS-2143 (SB-262470A) | Ronacaleret (SB-751689) | Reference |
| Target | Calcium-Sensing Receptor (CaSR) | Calcium-Sensing Receptor (CaSR) | |
| Mechanism of Action | Negative Allosteric Modulator | Negative Allosteric Modulator | |
| IC50 (hCaSR, HEK293 cells) | 43 nM | Not explicitly found | |
| EC50 (PTH Secretion, Bovine Parathyroid Cells) | 41 nM | Not explicitly found | |
| Selectivity | Highly selective; no activity at other GPCRs at 3 µM | Information not readily available |
NPS-2143 demonstrates high potency in blocking CaSR-mediated intracellular calcium increases and stimulating PTH secretion. Importantly, it has been shown to be highly selective, with no off-target effects on other G protein-coupled receptors at concentrations up to 3 µM, a critical feature for a reliable tool compound.
In Vivo Effects on PTH Secretion and Bone Metabolism
The in vivo effects of these antagonists are central to their validation. Both compounds have been shown to increase plasma PTH levels. However, the duration of this effect and the resulting impact on bone metabolism differ significantly.
| Feature | NPS-2143 | Ronacaleret | Reference |
| Effect on Plasma PTH | Rapid and sustained increase | Transient increase | |
| Effect on Bone Mineral Density (BMD) in Osteopenic Rats | No net change in BMD | Not explicitly found for rats | |
| Clinical Trial Outcome (Osteoporosis) | Not clinically developed for osteoporosis | Phase II trials discontinued |
Daily oral administration of NPS-2143 in osteopenic rats led to a sustained elevation of plasma PTH, which resulted in increased bone turnover but no net increase in bone mineral density. Ronacaleret, which was advanced to Phase II clinical trials for osteoporosis, also demonstrated an increase in PTH levels. However, the trials were ultimately discontinued as it only modestly increased lumbar spine BMD and was associated with a decrease in BMD at hip sites, suggesting the induction of mild hyperparathyroidism.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key in vitro assays are provided below.
Calcium Mobilization Assay
This assay is fundamental for determining the potency of CaSR antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
Objective: To determine the IC50 value of a CaSR antagonist.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR.
Materials:
-
HEK293-hCaSR cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CaSR agonist (e.g., extracellular Ca2+)
-
Test compound (CaSR antagonist)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Culture: Culture HEK293-hCaSR cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Compound Incubation: Add 100 µL of HBSS containing various concentrations of the test antagonist to the respective wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
Add a solution of the CaSR agonist (e.g., increasing extracellular Ca2+ concentration) to all wells simultaneously using the instrument's liquid handling capabilities.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Parathyroid Hormone (PTH) Release Assay
This assay assesses the functional consequence of CaSR antagonism by measuring the secretion of PTH from parathyroid cells.
Objective: To determine the EC50 value of a CaSR antagonist for stimulating PTH secretion.
Primary Cells: Dispersed bovine parathyroid cells.
Materials:
-
Fresh bovine parathyroid glands
-
Collagenase and DNase
-
Culture medium (e.g., Medium 199)
-
Bovine Serum Albumin (BSA)
-
Test compound (CaSR antagonist)
-
PTH ELISA kit
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Obtain fresh bovine parathyroid glands and mince the tissue.
-
Digest the tissue with collagenase and DNase to obtain a single-cell suspension.
-
Wash the dispersed cells with culture medium.
-
-
Cell Incubation:
-
Resuspend the parathyroid cells in culture medium containing BSA.
-
Aliquot the cell suspension into tubes.
-
Add various concentrations of the test antagonist to the tubes.
-
Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Collection:
-
Following incubation, centrifuge the tubes to pellet the cells.
-
Collect the supernatant, which contains the secreted PTH.
-
-
PTH Measurement:
-
Quantify the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the amount of secreted PTH against the logarithm of the antagonist concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Visualizing CaSR Biology
To provide a clearer understanding of the molecular interactions and experimental processes involved in validating a CaSR antagonist, the following diagrams have been generated using Graphviz.
Caption: CaSR signaling pathway and the inhibitory action of NPS-2143.
Caption: Workflow for validating a CaSR antagonist as a tool compound.
Conclusion
NPS-2143 stands out as a robust and reliable tool compound for studying CaSR biology due to its high potency and, most importantly, its demonstrated selectivity. While Ronacaleret has provided valuable clinical insights, its development was halted due to a less favorable profile on bone metabolism in humans. For preclinical research focused on elucidating the fundamental roles of the CaSR, the well-characterized and selective nature of NPS-2143 makes it a superior choice. This guide provides the necessary data and protocols to empower researchers to confidently employ NPS-2143 in their investigations of the multifaceted functions of the Calcium-Sensing Receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CaSR Antagonist-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling CaSR antagonist-1, a potent compound with significant biological effects. The following procedural guidance is based on best practices for managing novel, biologically active compounds in a research setting, in the absence of a specific Safety Data Sheet (SDS) for a compound universally identified as "this compound". It is crucial to supplement this guidance with a thorough risk assessment specific to the quantities and procedures used in your laboratory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact. Changing the outer glove immediately after handling the compound minimizes the spread of contamination.[1] |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound.[1][2] |
| Body Protection | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[1] |
| Respiratory Protection | For weighing and handling of the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure.[1] |
Operational Plan: Handling and Storage
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Many similar compounds are stored at -20°C. The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
Handling: All handling of the powdered form of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles. Before weighing, ensure the balance is clean and placed in an area with minimal air currents.
Disposal Plan
All disposable PPE (gloves, lab coats, etc.) and any materials that have come into contact with this compound should be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, following all local, state, and federal regulations.
Experimental Protocols: In Vitro Cell-Based Assay Workflow
The following is a generalized workflow for an in vitro experiment to assess the antagonist activity of this compound on cultured cells expressing the Calcium-Sensing Receptor (CaSR).
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis. Upon activation by extracellular calcium (Ca²⁺), the CaSR initiates multiple intracellular signaling cascades. A CaSR antagonist would block these downstream effects.
This document is intended to provide foundational safety and logistical information. Always consult your institution's safety office and the specific Safety Data Sheet (SDS) for any chemical you are working with. A thorough understanding of the hazards and proper handling procedures is essential for a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
